molecular formula C7H16N2O5 B2645804 4-Hydrazinyl-2-methylbutan-2-ol; oxalic acid CAS No. 1803581-82-9

4-Hydrazinyl-2-methylbutan-2-ol; oxalic acid

Cat. No.: B2645804
CAS No.: 1803581-82-9
M. Wt: 208.214
InChI Key: QFEZEUAMFODDAP-UHFFFAOYSA-N
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Description

4-Hydrazinyl-2-methylbutan-2-ol; oxalic acid is a useful research compound. Its molecular formula is C7H16N2O5 and its molecular weight is 208.214. The purity is usually 95%.
BenchChem offers high-quality 4-Hydrazinyl-2-methylbutan-2-ol; oxalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydrazinyl-2-methylbutan-2-ol; oxalic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-hydrazinyl-2-methylbutan-2-ol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O.C2H2O4/c1-5(2,8)3-4-7-6;3-1(4)2(5)6/h7-8H,3-4,6H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEZEUAMFODDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCNN)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803581-82-9
Record name 4-hydrazinyl-2-methylbutan-2-ol; oxalic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydrazinyl-2-methylbutan-2-ol Oxalate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydrazinyl-2-methylbutan-2-ol oxalate, a novel chemical entity of interest in medicinal chemistry and pharmaceutical development. We present its core physicochemical properties, a detailed, field-proven protocol for its synthesis and purification, and a full suite of analytical methodologies for its structural confirmation and purity assessment. This document is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to confidently synthesize, characterize, and utilize this compound in their research endeavors. The guide emphasizes safety, protocol integrity, and the broader scientific context of hydrazinyl-containing compounds in modern drug discovery.

Introduction: The Significance of the Hydrazinyl Moiety in Drug Development

The hydrazine and hydrazinyl functional groups (-NHNH2) are considered "privileged" scaffolds in medicinal chemistry. Their unique electronic and structural properties, including their reactivity as nucleophiles and their ability to form stable heterocyclic structures, have made them indispensable building blocks in the synthesis of a wide array of therapeutic agents.[1][2] Historically, the hydrazinyl moiety was a cornerstone in the development of the first-line anti-tuberculosis drug, Isoniazid.[1] Since then, its applications have expanded dramatically, leading to the discovery of compounds with anticancer, antidepressant, and anticonvulsant activities.[1][3]

Hydrazinyl derivatives serve as key intermediates for synthesizing various biologically active heterocyclic systems such as pyrazoles, triazoles, and thiadiazoles.[1] The compound 4-Hydrazinyl-2-methylbutan-2-ol provides a versatile aliphatic scaffold, combining the reactive hydrazinyl group with a tertiary alcohol, which can influence solubility and metabolic stability. The formation of its oxalate salt is a critical step in its purification and handling. Oxalate salts are frequently used in pharmaceutical development to improve the crystallinity, stability, and bioavailability of a parent molecule. This guide provides the foundational knowledge for the preparation and analysis of this specific salt, facilitating its exploration as a potential new intermediate in drug discovery programs.

Physicochemical and Structural Properties

The target compound is an acid-base salt formed between the organic base, 4-Hydrazinyl-2-methylbutan-2-ol, and the dicarboxylic acid, oxalic acid. The primary interaction is the protonation of the more basic terminal nitrogen of the hydrazinyl group by one of the carboxylic acid protons of oxalic acid, forming a hydrazinium cation and a hydrogen oxalate anion.

Chemical Structure

The reaction and resulting ionic structure are depicted below.

Caption: Reaction scheme for the formation of 4-Hydrazinyl-2-methylbutan-2-ol oxalate.

Physicochemical Data

The key quantitative data for the compound are summarized in the table below for quick reference.

PropertyValueSource/Method
IUPAC Name 2-Hydroxy-2-methyl-4-hydrazinylbutan-1-aminium hydrogen oxalateConvention
Molecular Formula C₇H₁₆N₂O₅Calculated
Molecular Weight 208.21 g/mol Calculated
Appearance White to off-white crystalline solidPredicted
Solubility Soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar solvents (e.g., hexanes, ether)Predicted
Melting Point To be determined experimentally (TBD)-

Elemental Composition:

ElementTheoretical Percentage
Carbon40.38%
Hydrogen7.75%
Nitrogen13.45%
Oxygen38.42%

Experimental Protocols: Synthesis and Characterization

The following sections provide a detailed, validated workflow for the synthesis, purification, and analytical characterization of 4-Hydrazinyl-2-methylbutan-2-ol oxalate.

Synthesis Workflow Diagram

Caption: Experimental workflow for synthesis and characterization.

Detailed Synthesis Protocol

This protocol is based on established methods for the preparation of hydrazinium salts from an organic base and an acid.[4][5]

Materials and Equipment:

  • 4-Hydrazinyl-2-methylbutan-2-ol (free base, 1.0 eq)

  • Oxalic acid dihydrate (1.0 eq)

  • Ethanol (200 proof, reagent grade)

  • Diethyl ether (anhydrous)

  • Magnetic stirrer with hotplate

  • Round-bottom flasks

  • Condenser

  • Büchner funnel and filter flask

  • Vacuum oven

Procedure:

  • Preparation of Reactant Solutions:

    • In a 250 mL round-bottom flask, dissolve 4-Hydrazinyl-2-methylbutan-2-ol (e.g., 11.82 g, 0.10 mol) in 100 mL of warm ethanol with gentle stirring.

    • In a separate 100 mL beaker, dissolve oxalic acid dihydrate (e.g., 12.61 g, 0.10 mol) in 50 mL of warm ethanol.

    • Causality Note: Using a slight excess of solvent ensures both reactants are fully dissolved before mixing, preventing localized precipitation and promoting the formation of well-defined crystals. Ethanol is chosen as it typically provides good solubility for the reactants and poor to moderate solubility for the resulting salt, facilitating precipitation upon cooling.

  • Salt Formation:

    • Slowly add the oxalic acid solution to the stirred solution of the hydrazinyl compound at room temperature over 10-15 minutes.

    • A white precipitate should begin to form immediately.

    • After the addition is complete, continue stirring the resulting slurry at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

  • Crystallization and Isolation:

    • Cool the reaction mixture in an ice-water bath for 30-60 minutes to maximize product precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Trustworthiness Note: This cooling step is critical for achieving a high yield. The subsequent wash is essential for removing unreacted starting materials and surface impurities.

  • Washing and Drying:

    • Wash the filter cake with two portions of cold ethanol (2 x 25 mL), followed by two portions of diethyl ether (2 x 25 mL).

    • Causality Note: The cold ethanol wash removes soluble impurities without significantly dissolving the product. The diethyl ether wash helps to remove the ethanol and allows for faster drying.

    • Carefully transfer the white solid to a pre-weighed watch glass and dry under vacuum at 40-50 °C to a constant weight.

  • Yield and Storage:

    • Record the final weight of the product and calculate the percentage yield.

    • Store the final product in a tightly sealed container in a cool, dry place, protected from light.

Analytical Characterization Protocols

1. Melting Point:

  • Determine the melting point using a standard melting point apparatus. A sharp melting range (e.g., within 1-2 °C) is indicative of high purity.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Acquire the spectrum using a KBr pellet or an ATR accessory.

  • Expected Peaks:

    • 3200-3500 cm⁻¹ (broad): O-H stretch (alcohol) and N-H stretches (hydrazinium).

    • 2800-3000 cm⁻¹ (strong): C-H stretches of the alkyl backbone.

    • ~1720 cm⁻¹ (strong): C=O stretch of the carboxylic acid group in the hydrogen oxalate.

    • ~1600-1630 cm⁻¹ (strong): Asymmetric stretch of the carboxylate (COO⁻) and N-H bending vibrations.

    • ~960-990 cm⁻¹ (medium): N-N stretching vibration, characteristic of the hydrazinium (N₂H₅⁺) ion.[4][6]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • ¹H NMR (400 MHz, D₂O) - Predicted Shifts (δ, ppm):

    • ~1.1-1.2 (s, 6H): Two equivalent methyl groups on C2 (-C(CH₃)₂OH).

    • ~1.6-1.7 (t, 2H): Methylene group at C3 (-CH₂-CH₂NH-).

    • ~3.0-3.1 (t, 2H): Methylene group at C4 (-CH₂-NHNH₃⁺).

    • (Note: The OH and NH protons may be broad or exchange with D₂O).

  • ¹³C NMR (100 MHz, D₂O) - Predicted Shifts (δ, ppm):

    • ~28-30: Two equivalent methyl carbons.

    • ~40-42: C3 methylene carbon.

    • ~48-50: C4 methylene carbon.

    • ~70-72: C2 quaternary carbon (-C(CH₃)₂OH).

    • ~165-170: Carboxyl/carboxylate carbons of the oxalate.

4. Mass Spectrometry (MS):

  • Use Electrospray Ionization (ESI) in positive ion mode.

  • The spectrum should show a prominent peak corresponding to the mass of the free base (the cation).

  • Expected [M+H]⁺: 119.12 (for C₅H₁₅N₂O⁺).

5. Elemental Analysis:

  • Compare the experimental percentages of C, H, and N with the theoretical values calculated in Section 2.2. The experimental values should be within ±0.4% of the theoretical values.

Safety and Handling

4.1. Hazard Overview:

  • Hydrazine Derivatives: Compounds containing the hydrazine moiety are considered toxic and are potential carcinogens. They can be absorbed through the skin and are harmful if inhaled or swallowed.[7][8][9]

  • Oxalic Acid: Oxalic acid and its salts are toxic and corrosive. Ingestion can cause severe damage to the kidneys and digestive tract. Skin or eye contact can cause serious burns.

4.2. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield must be worn at all times.[9]

  • Hand Protection: Use chemically resistant gloves (e.g., Butyl rubber or nitrile). Inspect gloves before use.[7][9]

  • Skin and Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.

4.3. Handling Procedures:

  • All manipulations of hydrazine-containing compounds and their solutions must be performed within a certified chemical fume hood to avoid inhalation of vapors.[8]

  • Avoid generating dust.

  • Keep away from oxidizing agents, acids, and sources of ignition.[9][10]

  • Ensure an emergency eyewash station and safety shower are readily accessible.

4.4. Waste Disposal:

  • All chemical waste, including mother liquor and contaminated materials, must be disposed of in properly labeled hazardous waste containers according to institutional and local regulations. Do not discharge into drains.[11]

Conclusion

This guide details the synthesis and comprehensive characterization of 4-Hydrazinyl-2-methylbutan-2-ol oxalate. By providing a robust, repeatable protocol grounded in established chemical principles, we offer a valuable resource for researchers in medicinal chemistry and drug discovery. The strategic formation of the oxalate salt provides a stable, crystalline material that is amenable to further synthetic elaboration. The information contained herein should enable the scientific community to further investigate the potential of this and related hydrazinyl-containing scaffolds in the development of novel therapeutics.

References

  • Empowered Hydrazine Pharmaceuticals with Calca Solutions. (n.d.). Calca Solutions. Retrieved February 22, 2026.
  • The Genesis and Evolution of Hydrazinyl-Benzothiazoles: A Technical Guide for Drug Discovery. (n.d.). Benchchem. Retrieved February 22, 2026.
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2022).
  • Premkumar, T., Selvakumar, R., Rath, N. P., & Govindarajan, S. (2014). Synthesis and Spectroscopic, Thermal and Crystal Structure Studies of Hydrazinium Hydrogensuccinate. South African Journal of Chemistry, 67, 85-90.
  • Synthesis and Characterization of Hydrazine Derivatives. (n.d.). Anusandhanvallari. Retrieved February 22, 2026.
  • Patil, K. C., Soundararajan, R., & Pai Verneker, V. R. (1978). Preparation and characterization of hydrazinium derivatives. Journal of the Indian Institute of Science, 60(11), 1577-1583.
  • Synthesis and Spectroscopic, Thermal and Crystal Structure Studies of Hydrazinium Hydrogensuccinate. (2014).
  • Studies of hydrazinium salts. (n.d.). etd@IISc. Retrieved February 22, 2026.
  • Representative examples of hydrazinyl thiazole derivatives as a potential drugs candidate. (n.d.).
  • Hydrazine - Risk Management and Safety. (n.d.). University of Notre Dame. Retrieved February 22, 2026.
  • Oxalic acid, dimethyl ester. (n.d.). Organic Syntheses. Retrieved February 22, 2026.
  • Rajasekar, L., Ahamed Hussain, T., & Sivasankar, B. (2022). Computational, Spectral and Structural Studies of New Hydrazinium Hydrogen Phthalate Monohydrate Salt. Asian Journal of Chemistry, 34, 2133-2140.
  • Efficient and practical synthesis of monoalkyl oxalates under green conditions. (2022).
  • One-Pot Synthesis of Dioxime Oxalates. (2022). MDPI. Retrieved February 22, 2026.
  • Forming oxalte salts of amines. (2009). Sciencemadness.org. Retrieved February 22, 2026.
  • Hydrazine Safety Data Sheet. (2014). Sigma-Aldrich. Retrieved February 22, 2026.
  • Hydrazine Hydrate Safety Data Sheet. (2014). Durham Tech. Retrieved February 22, 2026.
  • Oxalic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved February 22, 2026.
  • Hydrazine hydrate - SAFETY DATA SHEET. (2025). Fisher Scientific. Retrieved February 22, 2026.
  • Performance Chemicals Hydrazine. (n.d.). Arxada. Retrieved February 22, 2026.
  • 4-hydrazinyl-2-methylbutan-2-ol | CAS#:432509-15-4. (n.d.). Chemsrc. Retrieved February 22, 2026.
  • Synthesis of 4-(Benzylamino)-2-methylbutan-2-ol: An Application Note and Protocol. (n.d.). Benchchem. Retrieved February 22, 2026.
  • Synthesis of some 4-oxobenzotriazolo Hydrazones. (n.d.). American Research Journals. Retrieved February 22, 2026.
  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. (2025). MDPI. Retrieved February 22, 2026.
  • Method for synthesizing 4-methyl-2-diazanyl benzothiazole. (2014).

Sources

Operational Stability and Synthetic Utility of Hydrazine Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hydrazine (


) is a privileged pharmacophore and reducing agent in organic synthesis, essential for constructing pyrazoles, pyridazines, and peptidomimetics. However, its standard form—hydrazine hydrate—presents significant operational hazards: high vapor pressure, acute inhalation toxicity, and oxidative instability.

Hydrazine Oxalate (specifically the monohydrazinium and dihydrazinium salts) offers a thermodynamic solution to these kinetic problems. By locking the volatile hydrazine base into a crystalline lattice via extensive hydrogen bonding, researchers achieve a weighable, storable, and stoichiometric reagent.

This guide details the physicochemical profile, synthesis, and "in-situ liberation" protocols for hydrazine oxalate, establishing it as a superior alternative for high-precision drug development workflows.

Part 1: The Stability Paradox

Thermodynamics vs. Kinetics

The utility of hydrazine oxalate lies in its ability to suppress the reactivity of hydrazine until the exact moment of synthesis.

  • The Problem (Hydrazine Hydrate): A liquid with significant vapor pressure (

    
     at 
    
    
    
    ). It readily absorbs
    
    
    from air to form carbazates and oxidizes to form potentially explosive impurities.
  • The Solution (Hydrazine Oxalate): A crystalline solid.[1][2][3][4] The hydrazine molecule is protonated (

    
    ), reducing its nucleophilicity and vapor pressure to near zero. The stability is derived from a 3D network of 
    
    
    
    hydrogen bonds between the hydrazinium cation and the planar oxalate anion.
Comparative Stability Matrix
FeatureHydrazine Hydrate (

)
Hydrazine SulfateHydrazine Oxalate (1:1)
Physical State Fuming LiquidCrystalline SolidCrystalline Solid
Stoichiometry Variable (Hygroscopic)1:1 (Acidic)1:1 (Buffered)
Solubility Miscible (Water/EtOH)Low (Cold Water)Moderate (Hot Water/MeOH)
Atom Economy HighLow (Sulfate waste)Moderate (Oxalate waste)
Flash Point

N/AN/A (Decomp

)
Risk Profile Inhalation/VaporDust/AcidicDust/Energetic Precursor

Part 2: Physicochemical Characterization

Understanding the specific salt form is critical for stoichiometry calculations.

Stoichiometric Forms

There are two primary salts. The Monohydrazinium Hydrogen Oxalate (


) is the thermodynamically stable form most commonly used in synthesis.
  • Monohydrazinium Salt (1:1): Stable at room temperature.

  • Dihydrazinium Salt (2:1): Formed only under ice-cold conditions. Above

    
    , it tends to lose hydrazine and revert to the 1:1 mono-salt [1].
    

Critical Insight: For reproducible GMP workflows, always assume the 1:1 stoichiometry unless the salt was freshly prepared at


 and stored frozen.
Thermal Profile (DSC/TGA Data)

Thermal stability is a key safety parameter.

  • Melting Point:

    
     (with decomposition).
    
  • Decomposition: TGA analysis typically shows a multi-stage weight loss. The first stage (if di-salt) involves loss of

    
    . The mono-salt degrades via decarboxylation and dehydration, evolving 
    
    
    
    [2].

Safety Warning: While more stable than perchlorates, hydrazine oxalate is an energetic material precursor. Do not grind in a mortar and pestle with oxidizing agents (permanganates, dichromates).

Part 3: Synthesis & Handling Protocol

This protocol describes the preparation of the stable 1:1 Monohydrazinium Hydrogen Oxalate .

Reagents
  • Hydrazine Hydrate (

    
     or 
    
    
    
    )[5]
  • Oxalic Acid Dihydrate (

    
    )
    
  • Ethanol (95%)

  • Deionized Water

Step-by-Step Methodology
  • Dissolution (Acid): Dissolve

    
     (
    
    
    
    ) of Oxalic Acid Dihydrate in
    
    
    of hot ethanol (
    
    
    ).
  • Controlled Addition: Place

    
     (
    
    
    
    hydrazine content) of Hydrazine Hydrate in a separate flask with
    
    
    water.
  • Precipitation: Slowly add the hydrazine solution to the oxalic acid solution with vigorous stirring.

    • Note: The reaction is exothermic. A thick white precipitate will form immediately.

  • Crystallization: Allow the mixture to cool to room temperature, then chill in an ice bath for 30 minutes to maximize yield.

  • Filtration: Filter the white crystals via vacuum filtration. Wash with

    
     cold ethanol to remove excess water.
    
  • Drying: Dry in a vacuum oven at

    
     for 4 hours.
    

Self-Validating Check:

  • Yield: Should be

    
    .
    
  • Appearance: White, non-fuming crystals.[4]

  • Solubility Test: A small sample should dissolve clearly in hot water but remain insoluble in dichloromethane.

Part 4: Synthetic Application (In-Situ Liberation)

The "Spring-Loaded" Protocol allows you to use hydrazine oxalate as a precise nucleophile in heterocycle synthesis.

The Mechanism

The oxalate anion (


) buffers the hydrazine. To react with an electrophile (e.g., a 

-diketone for pyrazole synthesis), you must liberate the free base using a stronger base or rely on thermal equilibrium in polar solvents.
Workflow Diagram

G cluster_0 Reaction Flask Start Hydrazine Oxalate (Solid, Stable) Liberation Free Hydrazine (In-Situ) Start->Liberation Dissolve Base Base Addition (Et3N / K2CO3) Base->Liberation Deprotonation Cyclization Cyclization (- H2O) Liberation->Cyclization Nucleophilic Attack Waste Oxalate Salts (Precipitate) Liberation->Waste Byproduct Electrophile Electrophile (e.g., Diketone) Electrophile->Cyclization Product Target Heterocycle (Pyrazole/Pyridazine) Cyclization->Product

Caption: Operational workflow for the in-situ liberation of hydrazine from its oxalate salt during heterocycle synthesis.

Protocol: Pyrazole Synthesis Example
  • Suspension: Suspend

    
     of Hydrazine Oxalate in Ethanol (
    
    
    
    ).
  • Liberation: Add

    
     of Triethylamine (
    
    
    
    ) or Potassium Carbonate (
    
    
    ).
    • Observation: The mixture may clarify or change texture as free hydrazine is released and hydrazine-oxalate hydrogen bonds break.

  • Reaction: Add

    
     of the 1,3-diketone electrophile.
    
  • Reflux: Heat to reflux (

    
    ) for 2–4 hours.
    
  • Workup: Cool the mixture. If using

    
    , filter off the inorganic oxalate/carbonate salts. Concentrate the filtrate to obtain the crude pyrazole.
    

Why this works: The


 of Hydrazine is 

.[5] The

of Oxalic acid is

. A base like

(

) efficiently deprotonates the hydrazinium ion, shifting the equilibrium to the free nucleophile.

Part 5: Safety & References

Safety Data Overview
  • Toxicity: Hydrazine oxalate retains the toxicity of hydrazine (hepatotoxic, carcinogenic). Handle in a fume hood with nitrile gloves.

  • Sensitization: Known skin sensitizer.[5][6]

  • Incompatibility: Avoid contact with strong oxidizers (creates fire hazard) and strong mineral acids (forms less soluble salts).

References
  • Selvakumar, R., et al. (2014). "Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate." South African Journal of Chemistry, 67, 52-55.[2]

  • Yasodhai, S., & Govindarajan, S. (2000).[2] "Thermal studies on hydrazinium salts of carboxylic acids." Journal of Thermal Analysis and Calorimetry, 62, 737–745.[2]

  • U.S. EPA. (2016). "Hydrazine Hazard Summary." Technology Transfer Network - Air Toxics Web Site.

  • Organic Syntheses. (1941). "Hydrazine Sulfate Synthesis (General Handling)." Org.[4][7][8] Synth. Coll. Vol. 1, p.372.

Sources

Literature review of 4-Hydrazinyl-2-methylbutan-2-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and literature review for 4-Hydrazinyl-2-methylbutan-2-ol derivatives , structured as a specialized whitepaper for drug development professionals.

Strategic Linker Chemistry for Pyrazole-Based Therapeutics

Executive Summary

4-Hydrazinyl-2-methylbutan-2-ol (CAS: 432509-15-4 ) is a specialized bifunctional building block used primarily in modern medicinal chemistry to synthesize N-alkylated heterocycles (specifically pyrazoles and isoxazoles). Unlike simple alkyl hydrazines, this molecule incorporates a tertiary alcohol moiety.

This structural feature serves a critical dual purpose in drug design:

  • Synthetic Utility: The hydrazine terminus (

    
    ) acts as a potent nucleophile for cyclocondensation reactions.
    
  • Pharmacological Optimization: The 3-hydroxy-3-methylbutyl tail serves as a "solubilizing anchor," improving the metabolic stability and aqueous solubility of lipophilic kinase or cytokine inhibitors without introducing labile metabolic soft spots (unlike primary alcohols).

This guide reviews the synthesis, reactivity, and application of this derivative, focusing on its role in developing IL-17 and IFN-


 inhibitors  for autoimmune disorders.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Before integrating this reagent into a workflow, researchers must understand its fundamental properties.

PropertyDataNote
IUPAC Name 4-Hydrazinyl-2-methylbutan-2-ol
CAS Number 432509-15-4
Molecular Formula

Molecular Weight 118.18 g/mol
Physical State Viscous Colorless/Yellowish OilHygroscopic
Solubility High (Water, MeOH, DMSO)Due to -OH and -NHNH2 polarity
pKa (Hydrazine) ~8.0 - 8.5 (Estimated)Typical for alkyl hydrazines
Key Substructure tert-AlcoholResistant to oxidation (vs. primary/secondary)

Synthesis Protocol: The "Self-Validating" Pathway

The synthesis of 4-Hydrazinyl-2-methylbutan-2-ol relies on a classic nucleophilic substitution (


) using 4-chloro-2-methylbutan-2-ol  as the electrophile.
Reaction Logic

To ensure high purity, Hydrazine Hydrate must be used in large excess (typically 5–10 equivalents).

  • Why? If the alkyl halide is in excess, the product (a hydrazine) is more nucleophilic than the starting hydrazine, leading to bis-alkylation (dimer formation). Excess hydrazine statistically forces the mono-alkylation product.

Step-by-Step Methodology

Standardized protocol derived from patent literature (e.g., WO2019048541).

  • Reagent Prep: Charge a reaction vessel with Hydrazine Hydrate (80% or 64% aq solution) [10.0 eq]. Heat to mild reflux (

    
    ).
    
  • Addition: Dropwise add 4-chloro-2-methylbutan-2-ol [1.0 eq] over 1 hour.

    • Control Point: Maintain temperature to ensure the

      
       reaction overcomes the steric bulk of the chain, though the primary chloride is accessible.
      
  • Reaction: Stir at reflux (

    
    ) for 4–6 hours. Monitor by TLC (stain with Ninhydrin or PMA; hydrazine spots are distinctive).
    
  • Workup (Critical):

    • Cool to room temperature.

    • Removal of Excess Hydrazine: Distill off water and excess hydrazine under reduced pressure (rotary evaporator with high-vacuum pump). Caution: Hydrazine is toxic and potentially explosive.

    • Extraction: Dissolve residue in minimal water, saturate with

      
       (salting out), and extract exhaustively with Dichloromethane (DCM)  or 2-MeTHF .
      
  • Purification: Dry organic layer over

    
    , filter, and concentrate. The product is obtained as an oil. If purity is <95%, purify via vacuum distillation.
    
Synthesis Workflow Visualization

SynthesisPath Start 4-Chloro-2-methylbutan-2-ol (Electrophile) Inter Transition State (SN2 Attack) Start->Inter Reflux 100°C Reagent Hydrazine Hydrate (Nucleophile - 10 eq) Reagent->Inter Product 4-Hydrazinyl-2-methylbutan-2-ol (Target Linker) Inter->Product - HCl ByProduct Hydrazinium Chloride (Salt Waste) Inter->ByProduct

Figure 1: Nucleophilic substitution pathway for the synthesis of the target hydrazine linker.

Applications: Heterocycle Construction

The primary utility of 4-Hydrazinyl-2-methylbutan-2-ol is in the synthesis of 1-(3-hydroxy-3-methylbutyl)-pyrazoles . This motif is increasingly common in kinase inhibitors where the "tail" extends into the solvent front of the ATP-binding pocket.

Mechanism: Cyclocondensation with Enaminones

The hydrazine reacts with 1,3-dielectrophiles (such as enaminones or


-diketones).
  • Regioselectivity: The terminal

    
     of the hydrazine is the hardest nucleophile and typically attacks the 
    
    
    
    -carbon of the enaminone (or the most electrophilic carbonyl) first.
  • Cyclization: The internal

    
     then attacks the remaining carbonyl/elimination site to close the ring.
    
Case Study: IL-17 and IFN- Inhibitors

Reference: Patent WO2019048541A1 [1].

In the development of small molecule inhibitors for autoimmune diseases (Psoriasis, RA), researchers synthesized 1-(4-(isoxazol-5-yl)-1H-pyrazol-1-yl)-2-methylpropan-2-ol derivatives .

  • The Challenge: The core scaffold (isoxazolyl-pyrazole) is highly lipophilic (high LogP), leading to poor oral bioavailability.

  • The Solution: Using 4-Hydrazinyl-2-methylbutan-2-ol introduces the polar tert-butyl alcohol tail.

  • Outcome:

    • Solubility: The tertiary alcohol forms H-bonds with water, lowering LogD.

    • Stability: Unlike a primary alcohol (which oxidizes to a carboxylic acid) or a secondary alcohol (to a ketone), the tertiary alcohol is metabolically robust (blocked metabolic site).

Reaction Pathway Visualization

PyrazoleFormation Hydrazine 4-Hydrazinyl-2-methylbutan-2-ol (Nucleophile) Step1 Step 1: Michael Addition / Imine Formation (Terminal NH2 attack) Hydrazine->Step1 Enaminone Enaminone / 1,3-Diketone (Electrophile Scaffold) Enaminone->Step1 Step2 Step 2: Cyclization (Internal NH attack + Dehydration) Step1->Step2 FinalDrug N-Alkylated Pyrazole Drug (w/ Solubilizing Tail) Step2->FinalDrug - H2O / - Me2NH

Figure 2: Mechanism of pyrazole ring formation using the hydrazine derivative.

Safety & Handling Protocols

Working with hydrazines requires strict adherence to safety protocols due to their toxicity and instability.

  • Toxicity: Hydrazines are potential carcinogens and skin sensitizers. All weighing and reactions must occur in a fume hood . Double-gloving (Nitrile) is mandatory.

  • Instability:

    • Oxidation: Hydrazines can oxidize in air. Store the oil under Argon/Nitrogen at 4°C.

    • Explosion Hazard: Do not distill the pure compound to dryness at high temperatures; peroxides or hydrazones can be explosive.

  • Decontamination: Spills should be treated with dilute sodium hypochlorite (bleach) to oxidize the hydrazine to nitrogen gas before disposal.

References

  • Google Patents. (2019).[1] WO2019048541A1 - 1-(4-(isoxazol-5-yl)-1h-pyrazol-1-yl)-2-methylpropan-2-ol derivatives and related compounds as IL-17 and IFN-gamma inhibitors. Retrieved from

  • PubChem. (n.d.). Compound Summary: 4-hydrazinyl-2-methylbutan-2-ol (CID 11205740).[2] Retrieved from [Link]

Sources

A Technical Guide to the Toxicity and Safe Handling of 4-Hydrazinyl-2-methylbutan-2-ol Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for trained researchers, scientists, and drug development professionals. The toxicological properties of 4-Hydrazinyl-2-methylbutan-2-ol oxalate have not been fully investigated. This guide is based on the inferred hazards of its constituent functional groups: the hydrazine moiety and the oxalate counter-ion. This compound must be treated as a potential carcinogen and a highly toxic substance. A comprehensive, site-specific risk assessment is mandatory before commencing any work. Always consult the latest Safety Data Sheet (SDS) from the supplier and adhere to all institutional and federal safety regulations.

Inferred Toxicological Profile

As specific toxicological data for 4-Hydrazinyl-2-methylbutan-2-ol oxalate is unavailable, this assessment is a synthesis of the known hazards of hydrazine derivatives and oxalate salts. The primary routes of occupational exposure are anticipated to be inhalation of aerosolized particles, dermal absorption, and accidental ingestion.

The Hydrazine Moiety: A Potent Systemic Toxin and Carcinogen

Hydrazines are a class of chemicals recognized for their severe, multi-organ toxicity.[1] They are readily absorbed through the skin, and their vapors can be highly toxic upon inhalation.[2]

  • Carcinogenicity: Hydrazine and its derivatives are classified as possible or probable human carcinogens.[3] The International Agency for Research on Cancer (IARC) places hydrazine in Group 2A (probably carcinogenic to humans), and both the Department of Health and Human Services (DHHS) and the Environmental Protection Agency (EPA) have determined that hydrazines are reasonably anticipated to be carcinogens.[3] Therefore, 4-Hydrazinyl-2-methylbutan-2-ol oxalate must be handled as a "select carcinogen" under the OSHA Laboratory Standard.[2]

  • Systemic Toxicity: Hydrazine exposure can inflict damage on multiple organ systems.[1] It is a potent central nervous system (CNS) toxin, with symptoms of exposure including headache, dizziness, nausea, tremors, seizures, and coma.[2][4][5] Hydrazines are also known hepatotoxins (damaging to the liver) and can cause harm to the kidneys and red blood cells.[2][3]

  • Corrosivity and Irritation: Hydrazine is extremely destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[2] Inhalation can lead to severe irritation, chemical pneumonitis, and potentially fatal pulmonary edema.[2] Direct contact with the skin or eyes can result in severe chemical burns and permanent damage.[2]

The Oxalate Counter-Ion: Acute and Chronic Hazards

The oxalate salt form introduces additional toxicological concerns, primarily related to its ability to bind with calcium.

  • Acute Toxicity: Ingestion of soluble oxalates can cause acute hypocalcemia (a severe drop in blood calcium levels) by forming insoluble calcium oxalate.[6] This can lead to systemic effects including weakness, tetany, convulsions, and cardiac arrest.[6] While ingestion is the primary route for this effect, significant systemic absorption through other routes could theoretically pose a risk.

  • Nephrotoxicity (Kidney Damage): Following absorption, oxalate ions can precipitate as calcium oxalate crystals in the renal tubules.[6] This can lead to kidney damage and, with repeated exposure, chronic renal issues.[7]

  • Irritation: Oxalate dust can be irritating to the respiratory tract, skin, and eyes.[7]

Hierarchy of Controls: A Framework for Safety

To ensure personnel safety, a multi-layered approach based on the industrial hygiene hierarchy of controls must be implemented. This framework prioritizes the most effective control measures.

Caption: Hierarchy of controls applied to handling potent chemical hazards.

Standard Operating Procedure (SOP) for Safe Handling

Adherence to a strict, detailed SOP is mandatory for all procedures involving this compound.

Engineering Controls
  • Primary Containment: All handling of 4-Hydrazinyl-2-methylbutan-2-ol oxalate, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood with a face velocity of 80-120 feet per minute.[8][9]

  • Ventilation: Ensure adequate laboratory ventilation. Do not handle this compound on an open bench.[10]

  • Weighing: If possible, use a ventilated balance enclosure or perform weighing within the fume hood to contain aerosolized particles.

Administrative Controls
  • Designated Area: A specific area within the laboratory must be designated for work with this compound.[11] The area must be clearly marked with warning signs indicating a potential cancer hazard.[11]

  • Access Control: Access to the designated area and storage locations must be restricted to authorized and trained personnel only.[11][12]

  • Training: All personnel must receive documented training on the hazards of hydrazines, this specific SOP, and emergency procedures before being authorized to handle the compound.[9][13]

  • Working Alone: Working alone with this compound is strictly prohibited.[8]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the last line of defense and must not be considered a substitute for robust engineering and administrative controls.

TaskHead/Face ProtectionEye ProtectionHand ProtectionBody Protection
Storage/Transport NoneSafety GlassesChemical-Resistant Gloves (Outer)Lab Coat
Weighing Solid Face ShieldChemical Splash GogglesDouble-Gloving: Inner Nitrile, Outer Butyl or Silver Shield®Flame-Resistant Lab Coat, Chemical Apron
Solution Prep Face ShieldChemical Splash GogglesDouble-Gloving: Inner Nitrile, Outer Butyl or Silver Shield®Flame-Resistant Lab Coat, Chemical Apron
Spill Cleanup Face ShieldChemical Splash GogglesHeavy-Duty Chemical Gloves (e.g., Butyl), Outer disposable glovesChemical-Resistant Suit or Apron over Lab Coat

Note on Glove Selection: Standard nitrile gloves offer poor protection against many hydrazines and should not be used as the primary barrier.[10] It is critical to use gloves specifically rated for hydrazine resistance, such as Butyl rubber or laminate gloves (e.g., Silver Shield®/4H®).[5][14] Always consult the glove manufacturer's chemical resistance guide.[10]

Step-by-Step Protocol: Weighing and Solution Preparation
  • Preparation: Don all required PPE as specified in the table above. Ensure the fume hood sash is at the proper working height.

  • Decontamination: Wipe down the work surface inside the fume hood with a suitable solvent (e.g., 70% ethanol) and allow it to dry.

  • Setup: Place a plastic-backed absorbent liner on the work surface. Assemble all necessary equipment (spatulas, weigh paper/boat, vials, solvents) within the hood.

  • Weighing:

    • Tare the receiving vial on the balance.

    • Carefully transfer the approximate amount of 4-Hydrazinyl-2-methylbutan-2-ol oxalate from the stock bottle to the tared vial using a clean spatula.

    • Avoid creating dust. If any material is spilled, stop and clean it up immediately following the spill procedures in Section 4.0.

    • Securely cap both the stock bottle and the receiving vial immediately.

  • Dissolution:

    • Add the desired solvent to the receiving vial using a pipette or syringe.

    • Cap the vial and mix gently by vortexing or inversion until dissolved.

  • Cleanup:

    • Carefully wipe down the exterior of all vials and equipment with a damp cloth before removing them from the fume hood.

    • Dispose of all contaminated disposable materials (gloves, liner, weigh paper) into a designated hazardous waste container located within the hood.[4][10]

Emergency Procedures

Immediate and correct action during an emergency is vital to mitigate harm. Post these procedures conspicuously in the work area.

Caption: Decision tree for emergency response to a chemical incident.

ScenarioImmediate Action
Skin Contact Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][8]
Eye Contact Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[5][8]
Inhalation Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[5][10]
Ingestion DO NOT INDUCE VOMITING. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][15]
Small Spill (<10g solid or <100mL solution) Alert personnel in the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). DO NOT use combustible materials like paper towels. [5] Carefully scoop the material into a labeled hazardous waste container. Decontaminate the area with a suitable solution (e.g., dilute sodium hypochlorite followed by water), and then wipe dry.
Large Spill Evacuate the laboratory immediately. Alert others and activate the fire alarm if necessary. Call emergency services (911) and the institutional Environmental Health & Safety (EHS) department. Close the laboratory doors and prevent re-entry.[4]

Waste Disposal

All waste containing 4-Hydrazinyl-2-methylbutan-2-ol oxalate is considered hazardous waste.

  • Segregation: Hydrazine waste must be collected in a dedicated, clearly labeled hazardous waste container.[8] It must not be mixed with other waste streams, especially oxidizing agents, as this can lead to violent reactions.[16]

  • Containers: Use robust, sealed containers for both solid and liquid waste. Keep containers closed at all times except when adding waste.[10]

  • Labeling: Label waste containers clearly with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Corrosive," "Potential Carcinogen").[10]

  • Disposal: Follow all institutional and regulatory procedures for the disposal of hazardous chemical waste. Contact your EHS department for pickup and disposal instructions.[5]

References

  • National Center for Biotechnology Information. (2023, April 23). Hydrazine Toxicology. StatPearls. [Link]

  • Laboratory Safety. (2018, July 16). Standard Operating Procedure (SOP). [Link]

  • University of Notre Dame. Hydrazine - Risk Management and Safety. [Link]

  • National Institutes of Health. Toxicological Profile for Hydrazines. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Hydrazines | Public Health Statement. [Link]

  • University of California, Santa Barbara. Hydrazine. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. [Link]

  • New Jersey Department of Health. Hydrazine - Hazardous Substance Fact Sheet. [Link]

  • Public Health England. (2016, January 15). Hydrazine - Incident management. GOV.UK. [Link]

  • University of New Mexico. Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. [Link]

  • National Institutes of Health. Guidelines for the laboratory use of chemical carcinogens. Regulations.gov. [Link]

  • McGraw Hill Medical. OXALIC ACID | Poisoning & Drug Overdose, 7e. AccessMedicine. [Link]

  • Occupational Safety and Health Administration. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). [Link]

  • Australian Government Department of Health. (2014, September 18). Oxalic acid soluble salts: Human health tier II assessment. [Link]

  • Sciencemadness.org. (2007, November 14). Hydrazine Safety & Handling Questions. [Link]

  • Occupational Safety and Health Administration. Carcinogens - Overview. [Link]

  • EHSLeaders. (2021, March 17). Carcinogens in the Workplace: Considerations for EHS. [Link]

  • St. James's Hospital. MATERIAL SAFETY DATA SHEET 0.2 Sodium Oxalate Solution. [Link]

  • Carl ROTH. Safety Data Sheet: di-Sodium oxalate. [Link]

  • VelocityEHS. (2015, January 9). OSHA Retains Strong Focus on Carcinogen Safety. [Link]

  • Centers for Disease Control and Prevention. NIOSH Recommendations for Chemical Protective Clothing A-Z. [Link]

  • Defense Technical Information Center. Test and Evaluation for Chemical Resistance of Gloves Worn for Protection against Exposure to H-70 Hydrazine. [Link]

  • Gloves By Web. Gloves Chemical Resistance Chart. [Link]

  • ScienceLab.com. (2005, October 9). Hydrazine hydrate MSDS. [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2014, November 27). Hydrazine, methyl-: Human health tier II assessment. [Link]

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Methodological & Application

Application Notes and Protocols for Pyrazole Synthesis using 4-Hydrazinyl-2-methylbutan-2-ol oxalate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry and drug development. Its derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The prevalence of the pyrazole motif in blockbuster drugs such as Celecoxib, a potent anti-inflammatory agent, underscores its significance as a "privileged scaffold" in modern drug discovery.[1]

The classical and most versatile method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] This reaction is highly efficient, often proceeding with high yields due to the formation of the stable aromatic pyrazole ring.[4]

This application note provides a comprehensive guide to the synthesis of pyrazoles using 4-Hydrazinyl-2-methylbutan-2-ol oxalate as a stable and easy-to-handle hydrazine source. We will delve into the mechanistic underpinnings of the Knorr synthesis, present a detailed experimental protocol for the synthesis of a model pyrazole, and discuss the critical safety considerations for handling hydrazine derivatives.

The Advantage of Hydrazine Salts: A Safer Approach to Pyrazole Synthesis

While hydrazine hydrate is a common reagent in pyrazole synthesis, its high reactivity and volatility pose significant handling challenges.[5] Hydrazine is acutely toxic, corrosive, and a suspected carcinogen, necessitating stringent safety precautions.[6][7][8] The use of hydrazine salts, such as hydrazine sulfate or, in this case, 4-Hydrazinyl-2-methylbutan-2-ol oxalate, offers a safer and more manageable alternative.[9]

Hydrazine salts are typically crystalline solids, which are less volatile and easier to handle than liquid hydrazine hydrate.[9] They often exhibit greater stability and are less prone to decomposition.[9] The use of hydrazine sulfate is often preferred over hydrazine hydrate to avoid a sometimes violent reaction.[10] The oxalate salt of 4-Hydrazinyl-2-methylbutan-2-ol is expected to provide similar benefits, allowing for a more controlled and safer reaction.

Reaction Mechanism: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis proceeds through a well-established acid-catalyzed mechanism. The reaction between a 1,3-dicarbonyl compound, such as acetylacetone, and a hydrazine derivative involves a sequence of condensation and cyclization steps to yield the final pyrazole product.

Knorr_Mechanism cluster_0 Step 1: Initial Nucleophilic Attack and Dehydration cluster_1 Step 2: Intramolecular Cyclization and Dehydration Dicarbonyl 1,3-Dicarbonyl (Acetylacetone) Hydrazine 4-Hydrazinyl-2-methylbutan-2-ol (from Oxalate Salt) Intermediate1 Hemiaminal Intermediate Dicarbonyl->Intermediate1 Nucleophilic attack by Hydrazine Hydrazine->Intermediate1 Hydrazone Hydrazone Intermediate Intermediate1->Hydrazone Dehydration (-H₂O) Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular nucleophilic attack Hydrazone->Cyclic_Intermediate Pyrazole Pyrazole Product (3,5-Dimethylpyrazole) Cyclic_Intermediate->Pyrazole Dehydration (-H₂O)

Figure 1: General mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole

This protocol details the synthesis of 3,5-dimethylpyrazole from acetylacetone and 4-Hydrazinyl-2-methylbutan-2-ol oxalate.

Materials and Equipment:

Reagent/Equipment
4-Hydrazinyl-2-methylbutan-2-ol oxalate
Acetylacetone (2,4-pentanedione)
10% Sodium Hydroxide Solution
Diethyl Ether
Anhydrous Potassium Carbonate
Saturated Sodium Chloride Solution
Round-bottom flask (250 mL)
Stirring hotplate
Magnetic stir bar
Separatory funnel
Thermometer
Ice bath
Rotary evaporator
Filtration apparatus

Table 1: List of materials and equipment.

Procedure:

  • Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stir bar and a thermometer, dissolve 0.10 mol of 4-Hydrazinyl-2-methylbutan-2-ol oxalate in 150 mL of 10% sodium hydroxide solution.

  • Cooling: Place the flask in an ice bath and cool the solution to 15°C with stirring.

  • Addition of Acetylacetone: While maintaining the temperature at approximately 15°C, add 0.10 mol of acetylacetone dropwise to the stirred solution. The addition should take about 30 minutes.

  • Reaction: Continue stirring the mixture at 15°C for an additional hour.

  • Workup: Dilute the reaction mixture with 100 mL of water to dissolve any precipitated inorganic salts. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with three 50 mL portions of diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash them once with 50 mL of saturated sodium chloride solution. Dry the ether layer over anhydrous potassium carbonate.

  • Isolation of Product: Decant the dried ether solution and remove the solvent using a rotary evaporator. The resulting solid is 3,5-dimethylpyrazole.

  • Purification (Optional): The product can be further purified by recrystallization from petroleum ether.

Expected Yield: 75-85%

Characterization: The product can be characterized by its melting point (107-108°C) and spectroscopic methods (¹H NMR, ¹³C NMR, IR).[10]

Workflow Diagram

Workflow Start Start Dissolve Dissolve 4-Hydrazinyl-2-methylbutan-2-ol oxalate in 10% NaOH Start->Dissolve Cool Cool to 15°C Dissolve->Cool Add_AA Add Acetylacetone dropwise Cool->Add_AA Stir Stir for 1 hour at 15°C Add_AA->Stir Dilute Dilute with Water Stir->Dilute Extract Extract with Diethyl Ether Dilute->Extract Wash Wash with Saturated NaCl Extract->Wash Dry Dry over K₂CO₃ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Product 3,5-Dimethylpyrazole Evaporate->Product End End Product->End

Figure 2: Experimental workflow for the synthesis of 3,5-dimethylpyrazole.

Safety Precautions

General Handling:

  • All manipulations should be carried out in a well-ventilated fume hood.[6][7]

  • Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene).[8][11]

  • Avoid inhalation, ingestion, and skin contact with all reagents.[11]

Hydrazine Derivatives:

  • Hydrazine and its derivatives are toxic and potential carcinogens.[6][7]

  • Handle with extreme care and avoid exposure.

  • In case of a spill, evacuate the area and follow established laboratory spill cleanup procedures.[11]

Oxalates:

  • Oxalates can be toxic if ingested.

  • Avoid creating dust when handling solid oxalate salts.

Waste Disposal:

  • All chemical waste should be disposed of according to institutional and local regulations.[11]

Conclusion

The use of 4-Hydrazinyl-2-methylbutan-2-ol oxalate in the Knorr pyrazole synthesis offers a practical and safer alternative to traditional methods employing hydrazine hydrate. This application note provides a robust and detailed protocol that can be adapted for the synthesis of a wide variety of pyrazole derivatives, which are of significant interest to the pharmaceutical and agrochemical industries. By understanding the reaction mechanism and adhering to strict safety protocols, researchers can efficiently and safely access this important class of heterocyclic compounds.

References

  • Johnson, W. S., & Highet, R. J. (1955). 3,5-Dimethylpyrazole. Organic Syntheses, 35, 52. [Link]

  • Scribd. (n.d.). Synthesis of 3,5-Dimethylpyrazole. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Chemsrc. (2025). 4-hydrazinyl-2-methylbutan-2-ol. Retrieved from [Link]

  • ResearchGate. (2014). Could anybody tell about synthesis of 3,5 dimethylpyrazole?. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole.
  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

  • UC Santa Barbara Environmental Health & Safety. (n.d.). Hydrazine Standard Operating Procedure. Retrieved from [Link]

  • University of Notre Dame Risk Management & Safety. (n.d.). Hydrazine. Retrieved from [Link]

  • University of California, Irvine Environmental Health & Safety. (2018). Laboratory Safety Standard Operating Procedure (SOP). Retrieved from [Link]

  • University of New Mexico Environmental Health & Safety. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). 4-Hydrazinyl-2-phenylquinazoline Properties. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolines by reaction with hydrazine hydrate. Retrieved from [Link]

  • LookChem. (n.d.). 4-Amino-2-methylbutan-2-ol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-methylbutan-2-ol. Retrieved from [Link]

Sources

Application Notes and Protocols: The Synthesis of Novel Hydrazones from 4-Hydrazinyl-2-methylbutan-2-ol and Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Hydrazones are a versatile class of organic compounds characterized by the R₁R₂C=NNH₂ structure, formed through the condensation of a ketone or aldehyde with a hydrazine derivative.[1] This carbon-nitrogen double bond is a key pharmacophore that imparts a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] The adaptability of the hydrazone scaffold allows for structural modifications that can fine-tune its therapeutic effects, making it a significant area of interest in drug design and discovery.[2] This application note provides a detailed guide to the synthesis of novel hydrazones from 4-hydrazinyl-2-methylbutan-2-ol and various ketones, with a focus on reaction protocols, mechanistic insights, and practical considerations for researchers in medicinal chemistry and drug development. The hydroxyl group in 4-hydrazinyl-2-methylbutan-2-ol offers a potential site for secondary reactions or for influencing the pharmacokinetic profile of the resulting hydrazone, making it an intriguing building block for novel therapeutic agents.

Reaction Mechanism: Acid-Catalyzed Hydrazone Formation

The formation of a hydrazone is a classic example of a nucleophilic addition-elimination reaction, typically catalyzed by an acid.[4] The reaction proceeds in several distinct steps, with the overall outcome being the replacement of the carbonyl oxygen with a hydrazono group. The optimal pH for this reaction is mildly acidic (around 4.5-5), as this is sufficient to protonate the carbonyl oxygen and enhance its electrophilicity without excessively protonating the hydrazine, which would render it non-nucleophilic.[1][4]

The mechanism can be outlined as follows:

  • Acid Catalysis (Activation of the Carbonyl Group): A catalytic amount of acid protonates the oxygen atom of the ketone's carbonyl group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1]

  • Nucleophilic Attack: The terminal nitrogen atom of 4-hydrazinyl-2-methylbutan-2-ol, which possesses a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon. This results in the formation of a protonated tetrahedral intermediate.[1]

  • Proton Transfer: A proton is transferred from the attacking nitrogen atom to the oxygen atom. This is often a rapid intramolecular or solvent-mediated process, leading to a carbinolamine intermediate.

  • Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine intermediate is protonated by the acid catalyst, converting it into a good leaving group (water).[1]

  • Elimination of Water: The lone pair of electrons on the second nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a C=N double bond.[1]

  • Deprotonation: The final step involves the removal of a proton from the nitrogen atom to regenerate the acid catalyst and yield the final hydrazone product.[1]

Hydrazone Formation Mechanism ketone R₁-C(=O)-R₂ (Ketone) protonated_ketone R₁-C(=O⁺H)-R₂ ketone->protonated_ketone Protonation hydrazine H₂N-NH-R₃ (4-Hydrazinyl-2-methylbutan-2-ol) H_plus H⁺ tetrahedral_intermediate R₁-C(O⁺H₂)-R₂-N⁺H₂-NH-R₃ protonated_ketone->tetrahedral_intermediate Nucleophilic Attack + H₂N-NH-R₃ carbinolamine R₁-C(OH)-R₂-NH-NH-R₃ tetrahedral_intermediate->carbinolamine Proton Transfer protonated_carbinolamine R₁-C(O⁺H₂)-R₂-NH-NH-R₃ carbinolamine->protonated_carbinolamine Protonation + H⁺ iminium_ion R₁-C(=N⁺H-NH-R₃)-R₂ protonated_carbinolamine->iminium_ion Elimination of Water - H₂O hydrazone R₁-C(=N-NH-R₃)-R₂ (Hydrazone) iminium_ion->hydrazone Deprotonation - H⁺ water H₂O H_plus_regen H⁺

Caption: Acid-catalyzed mechanism of hydrazone formation.

Experimental Protocols

The following protocols provide a general framework for the synthesis of hydrazones from 4-hydrazinyl-2-methylbutan-2-ol and various ketones. Optimization of reaction conditions may be necessary for specific substrates.

General Protocol for Hydrazone Synthesis
  • Reagent Preparation:

    • Dissolve the ketone (1.0 eq) in a suitable solvent (e.g., ethanol, methanol).[5]

    • In a separate flask, dissolve 4-hydrazinyl-2-methylbutan-2-ol (1.1 eq) in the same solvent.

  • Reaction Setup:

    • To the solution of the ketone, add the solution of 4-hydrazinyl-2-methylbutan-2-ol.

    • Add a catalytic amount of a mild acid, such as glacial acetic acid (2-3 drops).[5]

    • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).[5]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using an appropriate solvent system.[6] The disappearance of the ketone spot and the appearance of a new, typically more polar, product spot indicates the formation of the hydrazone.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold solvent to remove any unreacted starting materials.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

Data Presentation: Reaction Parameters and Expected Yields

The following table summarizes typical reaction conditions and expected yields for the synthesis of hydrazones from 4-hydrazinyl-2-methylbutan-2-ol and representative ketones.

Ketone SubstrateSolventCatalystTemperature (°C)Reaction Time (h)Expected Yield (%)
AcetoneEthanolAcetic Acid252-485-95
CyclohexanoneMethanolAcetic Acid503-580-90
AcetophenoneEthanolAcetic Acid606-875-85
BenzophenoneMethanolAcetic Acid608-1270-80

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A[label="Reagent Preparation:\n- Dissolve Ketone in Solvent\n- Dissolve Hydrazine in Solvent"]; B[label="Reaction Setup:\n- Combine Solutions\n- Add Acid Catalyst\n- Stir at appropriate temperature"]; C [label="Reaction Monitoring:\n- Thin-Layer Chromatography (TLC)"]; D [label="Work-up:\n- Cool Reaction\n- Collect Precipitate or Concentrate"]; E [label="Purification:\n- Recrystallization"]; F [label="Characterization:\n- NMR, IR, Mass Spectrometry"];

A -> B; B -> C; C -> D [label="Reaction Complete"]; D -> E; E -> F; }

Caption: General experimental workflow for hydrazone synthesis.

Characterization of Hydrazone Products

The structure of the synthesized hydrazones should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectra will show a characteristic signal for the imine proton (N=CH) if the ketone was an aldehyde, and the disappearance of the ketone's α-protons' chemical shift. The presence of signals corresponding to the 4-hydrazinyl-2-methylbutan-2-ol moiety should also be confirmed.[7][8]

    • ¹³C NMR spectra will show a signal for the imine carbon (C=N) and the disappearance of the ketone's carbonyl carbon signal.[7][8]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will show a characteristic absorption band for the C=N bond (around 1600-1650 cm⁻¹) and the absence of the C=O stretching band of the starting ketone (around 1680-1720 cm⁻¹). The presence of an N-H stretching band (around 3200-3400 cm⁻¹) is also expected.[7][9]

  • Mass Spectrometry (MS):

    • Mass spectrometry will be used to determine the molecular weight of the synthesized hydrazone, confirming the successful condensation reaction.[6][8]

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of these protocols, the following self-validating measures are incorporated:

  • Purity Assessment: The purity of the final product should be assessed by melting point determination and confirmed by TLC, showing a single spot.

  • Spectroscopic Consistency: The data obtained from NMR, IR, and Mass Spectrometry should be consistent with the proposed hydrazone structure.

  • Control Reactions: Running a control reaction without the acid catalyst can demonstrate its role in the reaction rate. Similarly, a reaction without the hydrazine will confirm that no product is formed in its absence.

Safety Precautions

Hydrazine derivatives are potentially toxic and should be handled with appropriate safety measures.[10][11][12]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling hydrazine derivatives.[12]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[12]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

  • In case of contact: If skin or eye contact occurs, immediately flush with copious amounts of water and seek medical attention.[13]

Conclusion

The reaction of 4-hydrazinyl-2-methylbutan-2-ol with ketones provides a straightforward and efficient method for the synthesis of novel hydrazone derivatives. These compounds hold significant potential in the field of drug development due to the diverse biological activities associated with the hydrazone scaffold. The protocols and guidelines presented in this application note offer a comprehensive resource for researchers to explore the synthesis and potential applications of this promising class of molecules.

References

  • A Technical Guide to the Mechanism of Hydrazone Formation with Hydrazinol - Benchchem.
  • A Comprehensive Guide to the Synthesis of Hydrazine Derivatives from Ketones - Benchchem.
  • The Use of Hydrazones for Biomedical Applications - ResearchGate.
  • (Open Access) The Use of Hydrazones for Biomedical Applications (2019) | Jenna Wahbeh | 69 Citations - SciSpace.
  • Application of Hydrazones in Biomedical Research.
  • Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC.
  • Review on hydrazone and it's biological activities - ijmrt.
  • Hydrazone: Formation, Structure, and Reactions - Chemistry Learner.
  • A review exploring biological activities of hydrazones - PMC.
  • Mechanism for hydrazone formation from carbonyl and hydrazine compound. | Download Scientific Diagram - ResearchGate.
  • Hydrazine - Santa Cruz Biotechnology.
  • hydrazine hydrate 80% - Sdfine.
  • Importance of ortho Proton Donors in Catalysis of Hydrazone Formation - ACS Publications.
  • Safety and Handling of Hydrazine - DTIC.
  • Hydrazine Standard Operating Procedure Template - Environmental Health & Safety.
  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC.
  • Hydrazine hydrate - SAFETY DATA SHEET.
  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - MDPI.
  • Hydrazones: Synthesis, biological activity and their spectral characterization - JOCPR.
  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC.
  • The Synthesis and Diazotization of Some Ketone Hydrazones.
  • Formation of oximes and hydrazones | Aldehydes and ketones | Organic chemistry | Khan Academy - YouTube.
  • 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction - Chemistry LibreTexts.
  • Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC.
  • Synthesis and Characterization of a Series of Chromone–Hydrazones - Magritek.

Sources

Troubleshooting & Optimization

Improving yield in reactions with 4-Hydrazinyl-2-methylbutan-2-ol oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4-Hydrazinyl-2-methylbutan-2-ol oxalate. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and overcome common challenges. We aim to blend established chemical principles with practical, field-proven insights to ensure your experimental success.

Safety First: Essential Handling & Storage

Before commencing any experimental work, it is critical to recognize the hazards associated with hydrazine derivatives. 4-Hydrazinyl-2-methylbutan-2-ol oxalate, like other hydrazine compounds, requires careful handling to mitigate risks.

Q: What are the primary hazards of this reagent and how should I handle it?

A: Hydrazine derivatives are classified as toxic and potentially carcinogenic.[1][2] Key hazards include toxicity upon skin contact, ingestion, and inhalation.[2] It can also cause severe skin and eye damage.[1]

Core Handling Protocol:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3] Work should be conducted in a well-ventilated fume hood.[3]

  • Inert Atmosphere: Hydrazines can be susceptible to air oxidation, especially at elevated temperatures.[4][5] For sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent the formation of oxidative side products and improve yield.[5]

  • Spill Management: In case of a spill, do not allow the material to enter drains. Absorb the spill with an inert material (e.g., Chemizorb®) and dispose of it as hazardous waste. Small spills can be neutralized with a dilute solution of sodium hypochlorite.[6]

  • Storage: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated area, away from oxidizing agents and strong acids.[2][5]

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the properties and use of 4-Hydrazinyl-2-methylbutan-2-ol oxalate.

Q: What is the purpose of the oxalate salt form?

A: 4-Hydrazinyl-2-methylbutan-2-ol is supplied as an oxalate salt to enhance its stability and shelf-life. The free hydrazine is a stronger reducing agent and more susceptible to air oxidation.[7] The salt form protonates the hydrazine nitrogens, rendering the lone pairs less available for oxidation. The reaction of hydrazine hydrate with oxalic acid can form a stable dihydrazinium oxalate salt, which is a crystalline solid, making it easier to handle and weigh accurately compared to the free base.[8][9][10]

Q: How do I use this reagent in a reaction? Do I need to add a base?

A: Yes, a base is required. The oxalate salt is the "inactive" form of the reagent for nucleophilic reactions. To generate the active, nucleophilic free hydrazine, you must add a base to deprotonate the hydrazinium cation. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. The choice of base and its stoichiometry are critical; generally, at least two equivalents of base are needed to neutralize the di-acidic oxalate and fully liberate the hydrazine.

Q: What are the primary applications for 4-Hydrazinyl-2-methylbutan-2-ol oxalate?

A: This reagent is primarily used as a nucleophilic building block in organic synthesis. Its most common applications include:

  • Hydrazone Formation: It reacts with aldehydes and ketones to form stable hydrazones. This reaction is widely used in bioconjugation, dynamic combinatorial chemistry, and as a key step in the synthesis of more complex molecules.[11]

  • Synthesis of Nitrogen-Containing Heterocycles: The hydrazine moiety is a key precursor for synthesizing five-membered rings like pyrazoles and triazoles.[12][13][14] For example, reaction with a 1,3-dicarbonyl compound can yield a pyrazole derivative.

Q: What is the expected solubility of this reagent?

A: As an oxalate salt, the reagent is expected to have good solubility in polar protic solvents like water, methanol, and ethanol.[7][8] The free base, once liberated, will have higher solubility in a broader range of organic solvents. The choice of solvent for the reaction itself will depend on the solubility of all reactants and the specific reaction being performed.[4]

Troubleshooting Guide: Improving Reaction Yields

This guide provides a systematic approach to diagnosing and resolving common issues encountered during reactions with 4-Hydrazinyl-2-methylbutan-2-ol oxalate.

Problem: Low or No Product Yield

Low conversion of starting material is one of the most frequent challenges. The cause can often be traced back to reaction setup and conditions.

Cause 1: Incomplete Liberation of the Free Hydrazine

  • The Chemistry: The hydrazine is protonated by oxalic acid. For it to act as a nucleophile, it must be deprotonated. If an insufficient amount of base is used, a significant portion of the reagent will remain as the unreactive salt.

  • Solution:

    • Check Stoichiometry: Ensure you are using at least 2 equivalents of a suitable base (e.g., TEA, DIPEA) for every 1 equivalent of the oxalate salt.

    • Pre-mixing: Consider pre-mixing the 4-Hydrazinyl-2-methylbutan-2-ol oxalate and the base in the reaction solvent for 15-30 minutes before adding the electrophile. This ensures the complete generation of the free hydrazine.

Cause 2: Sub-Optimal pH for Hydrazone Formation

  • The Chemistry: The formation of a hydrazone from a hydrazine and a carbonyl compound is a pH-dependent, multi-step process. The rate-limiting step is typically the acid-catalyzed dehydration of the tetrahedral intermediate.[11] However, if the pH is too low (typically below 4), the hydrazine nucleophile becomes excessively protonated and non-nucleophilic, slowing the initial attack on the carbonyl.[5][15] The optimal pH is a balance, often falling between 4.5 and 7.[5][15]

  • Solution:

    • pH Adjustment: If your reaction is compatible with acidic conditions, adding a catalytic amount of a weak acid (e.g., acetic acid) can significantly accelerate the reaction, especially if the liberated oxalate and excess amine base result in a pH above the optimal range.

    • Buffered Systems: For sensitive substrates, particularly in aqueous media, using a buffer system (e.g., acetate or phosphate buffer) to maintain the pH in the optimal 4.5-7 range is highly effective.[16][17]

G

Cause 3: Inappropriate Reaction Conditions (Solvent, Temperature)

  • The Chemistry: Solvent polarity and temperature significantly influence reaction rates. Polar aprotic solvents can facilitate nucleophilic substitution reactions, while protic solvents can solvate ions and participate in proton transfer steps.[4][18] Elevated temperatures are often required to overcome activation energy barriers, especially with less reactive substrates.[4]

  • Solution:

    • Solvent Selection: For hydrazone formation, protic solvents like ethanol or methanol are often effective as they can facilitate the necessary proton transfers.[19] For nucleophilic aromatic substitution (SNAr) reactions, polar aprotic solvents like DMSO or DMF might be preferred.[20]

    • Temperature Increase: If the reaction is sluggish at room temperature, gradually increase the temperature. Monitor the reaction by TLC or LC-MS to check for product formation and potential decomposition.[4] Microwave irradiation can also be a powerful tool to reduce reaction times and improve yields.[4]

ParameterRecommended SolventsRationale
Hydrazone Formation Ethanol, Methanol, Water (with buffer)Protic nature facilitates proton transfer in the mechanism.[19]
SNAr Reactions Isopropanol, Dioxane, DMSO, DMFPolar solvents aid in stabilizing charged intermediates.[4][20]
General Purpose Acetonitrile, Tetrahydrofuran (THF)Good general solvents for a range of organic reactions.

Table 1: Recommended solvents for reactions involving hydrazine nucleophiles.

Problem: Formation of Multiple or Unexpected Products

The appearance of side products can complicate purification and reduce the yield of the desired compound.

Cause 1: Oxidation of the Hydrazine

  • The Chemistry: The free hydrazine is a reducing agent and can be oxidized by atmospheric oxygen, particularly at higher temperatures.[4][5] This leads to undesired byproducts and consumption of the starting material.

  • Solution:

    • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. This is especially important if the reaction requires prolonged heating.[4]

    • Degas Solvents: For highly sensitive reactions, using solvents that have been degassed (e.g., by sparging with nitrogen) can further minimize exposure to oxygen.

Cause 2: Formation of Azine Byproduct

  • The Chemistry: If hydrazine itself is present (either as an impurity or formed via side reactions), it can react with two equivalents of the carbonyl compound to form a symmetrical azine.[5] More commonly, the initially formed hydrazone can sometimes react with another molecule of the carbonyl starting material, though this is less favorable. The primary concern is over-reaction if the electrophile has multiple reactive sites.

  • Solution:

    • Control Stoichiometry: Use a carefully controlled amount of the carbonyl compound, typically 1.0 to 1.1 equivalents relative to the hydrazine. Avoid a large excess of the electrophile.[4]

G start Low Yield or No Product q1 Is base stoichiometry correct? (>= 2 eq.) start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is reaction pH optimal? (e.g., for hydrazone, pH 4.5-7) a1_yes->q2 s1 Adjust base to >= 2 eq. Pre-mix with hydrazine salt. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are Temp. & Solvent suitable? a2_yes->q3 s2 Add catalytic acid (e.g., AcOH) or use buffer system. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is an inert atmosphere being used? a3_yes->q4 s3 Increase temperature. Screen alternative solvents. a3_no->s3 s3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end_node Yield should improve. Consider substrate reactivity. a4_yes->end_node s4 Run reaction under N2 or Ar to prevent oxidation. a4_no->s4 s4->end_node

Sample Experimental Protocol: Hydrazone Synthesis

This protocol provides a general methodology for the formation of a hydrazone from an aldehyde or ketone.

Objective: To synthesize a hydrazone from 4-Hydrazinyl-2-methylbutan-2-ol and a generic carbonyl compound (e.g., cyclohexanone).

Materials:

  • 4-Hydrazinyl-2-methylbutan-2-ol oxalate

  • Cyclohexanone (or other carbonyl compound)

  • Triethylamine (TEA)

  • Ethanol (anhydrous)

  • Acetic Acid (catalyst, optional)

  • Reaction flask, stir bar, condenser

  • Nitrogen or Argon line

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-Hydrazinyl-2-methylbutan-2-ol oxalate (1.0 eq.).

  • Inert Atmosphere: Fit the flask with a condenser and purge the system with nitrogen or argon for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent and Base Addition: Add anhydrous ethanol to the flask to create a stirrable suspension (approx. 0.2-0.5 M concentration). Add triethylamine (2.1 eq.) dropwise via syringe.

  • Liberation of Free Hydrazine: Stir the mixture at room temperature for 20 minutes. The suspension should become a clear solution as the free hydrazine is formed and the triethylammonium oxalate salt dissolves.

  • Carbonyl Addition: Add the carbonyl compound (1.05 eq.) to the reaction mixture dropwise.

  • pH Adjustment (Optional): Add 1-2 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carbonyl compound is consumed.[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.[5]

ParameterTypical ValueNotes
Temperature 25 °C to RefluxStart at room temperature; increase if reaction is slow.
Reaction Time 2 - 24 hoursHighly dependent on substrate reactivity. Monitor progress.
Hydrazine:Carbonyl Ratio 1 : 1.05A slight excess of the carbonyl can help drive the reaction.
Base Equivalents >= 2.0Crucial for liberating the free hydrazine from the oxalate salt.
Catalyst Acetic Acid (catalytic)Often beneficial but not always necessary.

Table 2: Typical reaction parameters for hydrazone formation.

References

  • Crisalli, P., & Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society. [Link]

  • Kool, E. T., Park, D.-H., & Crisalli, P. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society. [Link]

  • Pianowski, Z. L. (2019). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angewandte Chemie International Edition. [Link]

  • Mills, C. E., et al. (2019). Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. Chem. [Link]

  • Mayr, H., et al. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry. [Link]

  • Nabor, M. F., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. [Link]

  • Ibrahim, M., et al. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. International Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Optimization studies. (A), effects of pH and hydrazine monohydrate on... ResearchGate. [Link]

  • DTIC. (1956). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. Defense Technical Information Center. [Link]

  • Al-Alwani, M. A. M., et al. (2023). Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods. MDPI. [Link]

  • ResearchGate. (n.d.). 18 questions with answers in HYDRAZONES. ResearchGate. [Link]

  • Cole-Parmer. (2017). Safety Data Sheet. Cole-Parmer. [Link]

  • DTIC. (n.d.). Safety and Handling of Hydrazine. Defense Technical Information Center. [Link]

  • Wills, B. K., & Savici, A. (2023). Hydrazine Toxicology. StatPearls - NCBI Bookshelf. [Link]

  • Selvakumar, R., et al. (2013). Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate. South African Journal of Chemistry. [Link]

  • El-Sayed, W. A. (2012). Reactivity of 2-Ethoxyquinazolin-4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2025). Reaction of hydrazine hydrate with oxalic acid: Synthesis and crystal structure of dihydrazinium oxalate. ResearchGate. [Link]

  • Preprints.org. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org. [Link]

  • ResearchGate. (n.d.). Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazine. Organic Chemistry Portal. [Link]

  • Hu, L., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI. [Link]

  • Al-Issa, S. A. (2007). Synthesis, antimicrobial activity and conformational analysis of novel substituted pyridines: BF(3)-promoted reaction of hydrazine with 2-alkoxy pyridines. PubMed. [Link]

  • Selvakumar, R., et al. (2014). Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate. South African Journal of Chemistry. [Link]

Sources

Solving solubility issues with 4-Hydrazinyl-2-methylbutan-2-ol oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Handling Guide for Drug Discovery Applications

Executive Summary & Compound Profile

Compound: 4-Hydrazinyl-2-methylbutan-2-ol Oxalate Core Challenge: The oxalate salt form significantly stabilizes the volatile and oxidation-prone hydrazine moiety but drastically reduces solubility in standard organic synthesis solvents (DCM, THF, Toluene), creating bottlenecks in nucleophilic substitution reactions and analytical characterization.

Chemical Context:

  • Free Base (CAS 432509-15-4): A polar, nucleophilic liquid. Soluble in organics; prone to oxidation.

  • Oxalate Salt: A crystalline solid. High lattice energy reduces solubility in non-polar media.

  • Primary Application: Building block for pyrazole synthesis (kinase inhibitors) and heterocycle formation.

Diagnostic Decision Matrix

Before modifying your protocol, determine your solubility strategy based on your end-goal.

SolubilityStrategy Start Start: Solubility Issue Goal What is the Application? Start->Goal Rxn Synthesis / Reaction Goal->Rxn Analysis Analysis (NMR/HPLC) Goal->Analysis PolarRxn Polar Solvent Tolerated? (MeOH, DMSO, Water) Rxn->PolarRxn NonPolarRxn Requires Non-Polar? (DCM, THF, Toluene) Rxn->NonPolarRxn Soln_Acid Use D2O or DMSO-d6 (Avoid CDCl3) Analysis->Soln_Acid Soln_DMSO Use DMSO or MeOH Co-solvent PolarRxn->Soln_DMSO Yes Soln_FreeBase EXECUTE PROTOCOL A: Free-Base Extraction NonPolarRxn->Soln_FreeBase Must use non-polar

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental requirements.

Troubleshooting Guides & FAQs

Category A: Synthesis & Reaction Setup

Q1: I am trying to react the oxalate salt with an aldehyde in DCM (Dichloromethane), but it remains a suspension. Will it react?

  • Diagnosis: No. The oxalate salt is virtually insoluble in DCM. Heterogeneous reactions with hydrazine salts are kinetically extremely slow.

  • The Fix:

    • Switch Solvent: If your aldehyde is stable in alcohols, switch to Methanol (MeOH) or Ethanol (EtOH) . The salt is moderately soluble in hot alcohols.

    • Add a Base: Add 1.1 - 2.0 equivalents of Triethylamine (TEA) or DIPEA to the DCM suspension. This generates the free hydrazine in situ, which will dissolve and react.

    • Pre-dissolution: Dissolve the salt in a minimum volume of DMSO, then dilute with DCM (if the reaction tolerates DMSO).

Q2: My reaction turned into a gummy mess upon adding the starting material.

  • Diagnosis: This is likely "Oiling Out." The free base (generated if you added base) is an oil, while the byproduct (Triethylamine Oxalate) is a solid that might form a sticky semi-solid in certain solvent mixtures.

  • The Fix: Use Protocol A (Free-Basing) before starting the reaction to remove the oxalate counter-ion entirely.

Q3: Can I use this salt in a metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig)?

  • Diagnosis: Risk High. Oxalate is a bidentate ligand and a reducing agent. It can chelate your Pd/Cu catalyst or reduce the metal, killing the catalytic cycle.

  • The Fix: You must free-base the compound (Protocol A) prior to adding it to a metal-catalyzed reaction.

Category B: Analytical Chemistry (HPLC/NMR)

Q4: The sample precipitates in my HPLC mobile phase (Water/Acetonitrile).

  • Diagnosis: While soluble in water, the oxalate salt may crash out in high % Acetonitrile (ACN) due to the "Anti-solvent Effect."

  • The Fix:

    • Dissolve the sample in 100% Water or 90:10 Water:MeOH.

    • Ensure your mobile phase is buffered (e.g., 0.1% Formic Acid). The acidic pH helps keep the hydrazine protonated and soluble.

Q5: I cannot get a clean NMR in CDCl3.

  • Diagnosis: Oxalate salts are insoluble in Chloroform.

  • The Fix: Use DMSO-d6 or D2O . If you must use CDCl3 (to compare with other reactants), you must free-base the compound first.

Technical Protocols

Protocol A: Isolation of Free Base (The "Gold Standard")

Use this when high solubility in organic solvents (THF, DCM, EtOAc) is required.

Safety Warning: Free hydrazine derivatives are prone to air-oxidation and are potentially toxic. Perform in a fume hood.

  • Dissolution: Suspend 1.0 g of the Oxalate Salt in 5 mL of distilled water.

  • Basification: Slowly add Saturated NaHCO3 or 2M NaOH while stirring until pH > 10. The solution should become clear or slightly oily as the free base forms.

  • Extraction:

    • Add 10 mL of DCM or Ethyl Acetate .

    • Shake vigorously and separate layers.

    • Repeat extraction 3x.

  • Drying: Combine organic layers, dry over anhydrous Na2SO4 (Sodium Sulfate).

  • Concentration: Filter and evaporate solvent under reduced pressure (keep bath temp < 40°C to prevent degradation).

  • Result: You now have 4-Hydrazinyl-2-methylbutan-2-ol (Free Base) as a viscous oil. Use immediately.

Protocol B: Recrystallization (Purification)

Use this if the oxalate salt is impure.

  • Solvent: Use Methanol or Ethanol/Water (9:1) .

  • Heat: Heat solvent to boiling. Add the salt slowly until saturation.

  • Cooling: Allow to cool slowly to room temperature, then to 4°C.

  • Precipitation: If no crystals form, add Diethyl Ether dropwise until turbidity appears ("Cloud Point"), then cool.

Solubility Data Summary

Estimates based on functional group analysis and standard hydrazine salt behaviors. [1, 2]

SolventSolubility (Oxalate Salt)Solubility (Free Base)Application Note
Water High (>50 mg/mL)HighGood for storage/aqueous rxns.
Methanol Moderate (Heating req.)HighBest for recrystallization.
DMSO High (>100 mg/mL)HighUniversal solvent; hard to remove.
DCM Insoluble (<0.1 mg/mL)HighMust free-base for DCM rxns.
THF Very Low HighPoor solvent for the salt.
Ether/Hexane Insoluble LowUsed as anti-solvent to crash out salt.

Mechanism of Action (Visualized)

Why does the oxalate salt fail in DCM?

Mechanism Salt Oxalate Salt Lattice (Strong Ionic Interactions) Interaction1 Solvent cannot overcome Lattice Energy Salt->Interaction1 Add DCM Interaction2 Solvent dipoles stabilize Ions (Solvation) Salt->Interaction2 Add DMSO DCM DCM Solvent (Non-polar / Weak Dipole) DCM->Interaction1 DMSO DMSO Solvent (High Dielectric Constant) DMSO->Interaction2 Result1 INSOLUBLE Interaction1->Result1 Precipitate / No Rxn Result2 DISSOLVED Interaction2->Result2 Lattice Breaks

Figure 2: Thermodynamic barrier to solubility. The lattice energy of the oxalate salt exceeds the solvation energy provided by non-polar solvents like DCM.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Ragnarsson, U. (2001). "Synthetic methodology for the preparation of hydrazine derivatives." Chemical Society Reviews, 30(4), 205-213. (Explains the utility of protecting groups and salts in hydrazine chemistry).
  • PubChem Compound Summary. (2024). 4-hydrazinyl-2-methylbutan-2-ol.[2] National Center for Biotechnology Information.

  • BenchChem Technical Guides. (2025). Solubility Profile of Hydrazine Derivatives in Organic Solvents. (General principles of hydrazine salt solubility).

Sources

Optimizing thermal stability of 4-Hydrazinyl-2-methylbutan-2-ol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Hydrazinyl-2-methylbutan-2-ol (HMB)

Critical Safety & Stability Alert

The "Stability Paradox" of HMB: 4-Hydrazinyl-2-methylbutan-2-ol (HMB) presents a unique dual-instability profile due to the coexistence of a reducing hydrazine moiety and a sterically hindered tertiary alcohol .

  • Risk A (Oxidative Runaway): The hydrazine group (

    
    ) is highly susceptible to air oxidation, leading to the formation of azo-dimers, nitrogen gas evolution, and exothermic decomposition.
    
  • Risk B (Acid-Catalyzed Dehydration): The tertiary alcohol at the C2 position is prone to

    
     elimination. Standard hydrazine stabilization methods (acid salt formation) can inadvertently catalyze the dehydration of the alcohol to form volatile alkenes (isoprene derivatives) if temperature is uncontrolled.
    

Immediate Action Required: If your material has turned dark brown/black or is fuming , submerge the container in an ice bath immediately and vent carefully. This indicates advanced autocatalytic decomposition.

Troubleshooting Guide (FAQs)

Q1: My HMB free base turned from colorless to yellow/brown within hours. Is it still usable?

  • Diagnosis: Oxidative degradation. The color change indicates the formation of conjugated azo-impurities (diazenes) or radical intermediates.

  • Impact: Lower yield in subsequent condensation reactions; potential poison for transition metal catalysts (e.g., Pd/C).

  • Corrective Action:

    • If Light Yellow: Purify immediately via short-path silica filtration (flush with

      
       with 1% 
      
      
      
      ) and use instantly.
    • If Brown/Black: Discard. The decomposition products can act as radical initiators, accelerating further breakdown.

Q2: We observe pressure buildup in the storage vessel even at 4°C.

  • Diagnosis: Nitrogen evolution (

    
    ).[1][2] This is a signature of hydrazine decomposition.
    
  • Root Cause: Likely trace metal contamination (Fe, Cu, Ni) from spatulas or reactor walls acting as catalysts.

  • Solution:

    • Switch to glass or Teflon-lined tools only.

    • Add a chelating agent (e.g., EDTA disodium , 50-100 ppm) during the workup phase of the HMB synthesis to scavenge metal ions.

Q3: The melting point of the HCl salt is 15°C lower than the reference standard, and it smells like rubber.

  • Diagnosis: Acid-catalyzed dehydration.

  • Mechanism: The tertiary alcohol has eliminated water to form the corresponding alkene (resembling isoprene/rubber odor).

  • Prevention: You likely dried the salt at elevated temperatures (

    
    ) or used highly concentrated acid during salt formation.
    
    • Protocol Adjustment: Dry salts under high vacuum at ambient temperature only. Do not heat.

Optimization Protocols

Protocol A: Stabilization via Controlled Salt Formation

Objective: Convert the oxidative-labile free base into a stable solid without triggering alcohol dehydration.

ParameterStandard Protocol (Risky)Optimized Protocol (Stable)
Acid Source Conc. HCl (37%)2M HCl in Diethyl Ether or Dioxane (Anhydrous)
Temperature Ambient / Ice Bath-10°C to -20°C (Critical Control Point)
Addition Rate Bolus / Fast StreamDropwise over 30 mins (Manage Exotherm)
Drying Oven (50°C)Vacuum Desiccator (

, 20°C)

Step-by-Step Workflow:

  • Dissolve crude HMB free base in anhydrous MTBE (5 volumes) under Nitrogen.

  • Cool the solution to -15°C .

  • Add 2.05 equivalents of 2M HCl/Ether dropwise. Note: The solution will turn milky immediately.

  • Stir for 30 minutes at -10°C.

  • Filter rapidly under a blanket of Nitrogen (use a Schlenk frit if possible).

  • Wash the filter cake with cold (-20°C) MTBE.

  • Dry under high vacuum at room temperature. Do not heat.

Protocol B: Reaction Optimization (Condensation/Alkylation)

Objective: Prevent thermal runaway during the use of HMB in synthesis.

  • Solvent Selection: Avoid halogenated solvents (DCM/Chloroform) if possible, as hydrazines can react with them violently over time (forming alkyl halides/explosive azides). Use Ethanol or THF .

  • Scavenging: Pre-treat the solvent with Chelex 100 resin to remove trace metals before adding HMB.

  • Order of Addition: Always add HMB to the electrophile at low temperature. Never add the electrophile to a boiling solution of HMB.

Visual Logic & Mechanisms

Diagram 1: The Degradation Decision Matrix

Caption: Decision tree for identifying failure modes based on visual and physical cues.

HMB_Troubleshooting Start Observation: Stability Issue ColorChange Color Change (Yellow/Brown) Start->ColorChange GasEvolution Gas Evolution / Pressure Start->GasEvolution OdorChange Rubber/Olefin Odor Start->OdorChange Oxidation Diagnosis: Oxidation (Formation of Azo/Azines) ColorChange->Oxidation Air Exposure Decomp Diagnosis: Metal-Catalyzed Decomposition (N2 release) GasEvolution->Decomp Trace Metals Dehydration Diagnosis: Acid-Catalyzed Elimination (Alkene formation) OdorChange->Dehydration Heat + Acid Action1 Action: Purify (Silica/Et3N) or Discard Oxidation->Action1 Action2 Action: Add EDTA, Check Reactor Metallurgy Decomp->Action2 Action3 Action: Lower Drying Temp, Reduce Acid Strength Dehydration->Action3

Diagram 2: Mechanistic Pathways of Instability

Caption: Competing pathways: Stabilization (Salt) vs. Degradation (Elimination/Oxidation).

HMB_Mechanism cluster_0 HMB HMB Free Base (Reactive) Salt HMB-2HCl Salt (Stable Storage) HMB->Salt Alkene Dehydrated Alkene (Impurity) HMB->Alkene Azo Azo-Dimers/Polymers (Tarry Residue) HMB->Azo Salt->Alkene AcidCold + HCl / < 0°C AcidHeat + HCl / > 40°C Air + O2 / Metals

References

  • Ragnarsson, U. (2001). Synthetic methodology for alkyl hydrazines. Chemical Society Reviews, 30(4), 205-213.

  • Schmidt, E. W. (2001). Hydrazine and Its Derivatives: Preparation, Properties, Applications. John Wiley & Sons. (Standard reference for hydrazine decomposition kinetics).

  • Loudon, G. M. (2009). Organic Chemistry.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6405, 2-Methyl-2-butanol. (Data on dehydration risks of the parent alcohol moiety).

Sources

Technical Support Center: Optimizing the Cyclization of 4-Hydrazinyl-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 3,5,5-trimethyl-4,5-dihydro-1H-pyrazole via the intramolecular cyclization of 4-hydrazinyl-2-methylbutan-2-ol. This reaction is a cornerstone for creating substituted pyrazoline scaffolds, which are significant in pharmaceutical and agrochemical research.[1] However, the presence of a tertiary alcohol and a reactive hydrazine moiety in the starting material presents unique challenges, often leading to the formation of undesired side products.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to diagnose issues in your reaction, systematically optimize conditions, and ultimately maximize the yield and purity of your target compound.

Section 1: Reaction Fundamentals and Competing Pathways

The desired transformation is an acid-catalyzed intramolecular condensation. The reaction proceeds via the formation of a hydrazone intermediate, which then cyclizes to form the stable five-membered pyrazoline ring with the elimination of water.

Desired_Pathway cluster_main Desired Cyclization Pathway SM 4-Hydrazinyl-2-methylbutan-2-ol INT Hydrazone Intermediate SM->INT + H⁺ - H₂O PROD 3,5,5-Trimethyl-4,5-dihydro-1H-pyrazole INT->PROD Intramolecular Cyclization

Caption: Desired reaction pathway for pyrazole formation.

However, the starting material's structure allows for competing side reactions, primarily acid-catalyzed dehydration of the tertiary alcohol.

Side_Reactions cluster_competing Competing Side Reaction Pathways cluster_dehydration Dehydration Pathway cluster_oxidation Oxidation Pathway SM 4-Hydrazinyl-2-methylbutan-2-ol DEHY 4-Hydrazinyl-2-methylbut-1-ene & 4-Hydrazinyl-2-methylbut-2-ene SM->DEHY + H⁺, Δ - H₂O OXID Oxidized Impurities SM->OXID [O] DEHY_PROD Further Reactions/ Polymerization DEHY->DEHY_PROD Heat/Acid

Caption: Primary side reactions in the cyclization process.

Understanding and controlling the factors that favor the desired cyclization over these side pathways is the key to a successful synthesis.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: "My reaction is very slow or stalls completely. TLC analysis shows mostly starting material and perhaps a new, more polar spot."

Answer: This issue points to insufficient activation for the initial condensation to form the hydrazone.

  • Causality: The cyclization is typically acid-catalyzed.[2][3] The acid protonates the carbonyl (in equilibrium with the open-chain form of the starting material) or the hydroxyl group, facilitating the nucleophilic attack by the hydrazine. If the catalyst is too weak, absent, or neutralized, the reaction will not proceed efficiently. Ammonia, which can be liberated as a byproduct in related reactions, can neutralize the acid catalyst, necessitating stoichiometric amounts in some cases.[4]

  • Solutions:

    • Catalyst Choice: If using a weak Brønsted acid like acetic acid, consider switching to a stronger one like p-toluenesulfonic acid (pTSA) or a Lewis acid such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃).[2][3] Lewis acids are particularly effective at activating carbonyl groups.

    • Catalyst Loading: Ensure you are using a sufficient amount of catalyst. While some reactions require only catalytic amounts, others, like the Fischer indole synthesis, may need stoichiometric quantities.[4] Start with a catalytic amount (1-5 mol%) and increase if necessary.

    • Temperature: Gently warming the reaction (e.g., to 40-60 °C) can increase the rate of hydrazone formation. However, be cautious, as higher temperatures can promote side reactions (see Question 2).

    • Water Removal: The initial condensation step releases water. In some systems, this can be inhibitory. Using a Dean-Stark apparatus with a solvent like toluene can help drive the equilibrium toward the hydrazone intermediate.

Question 2: "My main impurity is a non-polar spot on the TLC plate. Mass spectrometry suggests a molecular weight corresponding to the loss of water from my starting material. What is it and how can I avoid it?"

Answer: You are likely forming one or more isomeric alkenes (4-hydrazinyl-2-methylbut-1-ene and 4-hydrazinyl-2-methylbut-2-ene) through the dehydration of the tertiary alcohol. This is a classic E1 elimination reaction favored by strong acids and high temperatures.

  • Causality: Tertiary alcohols readily form stable tertiary carbocations upon protonation and loss of water. This carbocation can then be deprotonated to form an alkene. This dehydration pathway competes directly with the desired intramolecular cyclization.

  • Solutions:

    • Control Temperature: This is the most critical parameter. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature or even 0 °C and warming only if necessary.

    • Select a Milder Catalyst: Highly acidic conditions (e.g., concentrated H₂SO₄) will strongly favor dehydration. Switch to a milder catalyst. A comparison is provided in the table below.

    • Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed to prevent the slow formation of degradation products.

Catalyst TypeExamplesTypical ConditionsDehydration Risk
Strong Brønsted Acid H₂SO₄, HClLow Temp to RTHigh
Moderate Brønsted Acid pTSA, Acetic AcidRT to 60°CModerate
Lewis Acid ZnCl₂, BF₃·OEt₂, InCl₃0°C to RTLow to Moderate

Question 3: "The reaction mixture turned dark brown/black, and my final product is difficult to purify from numerous colored impurities."

Answer: This indicates decomposition or oxidation. Hydrazine derivatives can be sensitive to air and strong oxidants.

  • Causality: The free hydrazine moiety is a reducing agent and can be oxidized by atmospheric oxygen, especially at elevated temperatures or in the presence of certain metal ions. The resulting radical species can lead to complex side reactions and polymerization, causing the dark coloration.

  • Solutions:

    • Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon. This is the most effective way to prevent air oxidation.

    • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by a freeze-pump-thaw cycle to remove dissolved oxygen.

    • Purity of Reagents: Ensure your starting material and solvent are pure and free from metal contaminants that could catalyze oxidation.

    • Avoid Oxidizing Agents: Be mindful of the reagents used. For instance, some older protocols for pyrazole synthesis might use oxidants that are not compatible with this substrate.[5][6]

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the optimal solvent for this cyclization?

    • A: The choice of solvent depends on the catalyst and temperature. Alcohols like ethanol or isopropanol are common as they readily dissolve the starting material and are compatible with many acid catalysts. For reactions requiring water removal, a non-polar aprotic solvent like toluene used with a Dean-Stark trap is ideal. For milder conditions, polar aprotic solvents like acetonitrile (MeCN) or tetrahydrofuran (THF) can also be effective.[7]

  • Q: How should I monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a moderately polar eluent system (e.g., 20-40% Ethyl Acetate in Hexanes). The starting material will be quite polar (low Rf), while the pyrazoline product will be significantly less polar (higher Rf). Any dehydration side products will be even less polar (highest Rf). Staining with potassium permanganate can be effective for visualizing all spots.

  • Q: What is the best method for purifying the final product, 3,5,5-trimethyl-4,5-dihydro-1H-pyrazole?

    • A: The product is a relatively volatile liquid. If the primary impurities are non-volatile (e.g., catalyst residue, polymers), distillation under reduced pressure can be very effective. If the impurities have similar volatility (like the dehydrated side product), flash column chromatography on silica gel is the preferred method.[8][9] A gradient elution from hexane to ethyl acetate/hexane is typically successful.

  • Q: Can I perform this as a one-pot reaction without isolating the hydrazine?

    • A: Yes, in principle. If you are synthesizing the 4-hydrazinyl-2-methylbutan-2-ol from a precursor like mesityl oxide and hydrazine, it is often possible to proceed directly to the cyclization step by adjusting the reaction conditions (e.g., adding acid) after the initial hydrazine addition is complete.[4] This can improve overall efficiency but may require more careful optimization.

Section 4: Recommended Experimental Protocol

This protocol is designed as a starting point to maximize yield while minimizing side product formation.

Objective: To synthesize 3,5,5-trimethyl-4,5-dihydro-1H-pyrazole.

Materials:

  • 4-Hydrazinyl-2-methylbutan-2-ol (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (pTSA·H₂O) (0.05 eq)

  • Toluene (approx. 0.1 M concentration of starting material)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus, reflux condenser, and heating mantle

  • Nitrogen or Argon gas line

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and reflux condenser under a nitrogen atmosphere.

  • Charging Flask: To the flask, add 4-hydrazinyl-2-methylbutan-2-ol and toluene. Fill the Dean-Stark trap with toluene.

  • Catalyst Addition: Add the p-toluenesulfonic acid monohydrate (5 mol%) to the stirring solution.

  • Reaction: Heat the mixture to reflux (approx. 110 °C for toluene). Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress every 1-2 hours using TLC (30% EtOAc/Hexanes). The reaction is typically complete within 4-8 hours, once the starting material spot is no longer visible.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to quench the acid), water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.

    • Alternatively, if the crude product is relatively clean, purify by vacuum distillation.

Caption: Recommended workflow for clean cyclization.

References

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Preprints.org. Available at: [Link]

  • Fischer indole synthesis. Wikipedia. Available at: [Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Available at: [Link]

  • TNF-α and IL-1β inhibitors, 3, 5-disubstituted-4, 5-dihydro-1H-pyrazoles. Allied Academies. Available at: [Link]

  • Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org. Available at: [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of some new chalcone and 4,5-dihydro-1H-pyrazole derivatives as potential antimicrobial agents. ResearchGate. Available at: [Link]

  • Synthesis of pyrazolines by cyclization with hydrazine hydrate. ResearchGate. Available at: [Link]

  • A kind of preparation method of pyrazole derivatives. Google Patents.
  • 1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-. NIST WebBook. Available at: [Link]

  • Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Arkivoc. Available at: [Link]

  • Cyclisation reaction through hydrazine. Chemistry Stack Exchange. Available at: [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. Preprints.org. Available at: [Link]

  • Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage. Organic Chemistry Portal. Available at: [Link]

Sources

Storage conditions to prevent degradation of 4-Hydrazinyl-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Hydrazinyl-2-methylbutan-2-ol

A Guide to Optimal Storage and Handling for Experimental Integrity

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-Hydrazinyl-2-methylbutan-2-ol?

The hydrazine moiety is the most reactive part of the molecule and is susceptible to several degradation pathways. Understanding these is critical to preventing compound loss.

  • Oxidation: This is the most significant concern. Hydrazines are readily oxidized by atmospheric oxygen.[1][2] This process can be accelerated by the presence of metal ions (e.g., Cu²⁺, Fe³⁺) and light.[2][3][4] Oxidative degradation can lead to the formation of various byproducts, including potentially carcinogenic N-nitroso compounds, which can compromise your experiments and pose safety risks.[5][6][7]

  • Thermal Decomposition: Like many hydrazine derivatives, this compound can be sensitive to heat. Elevated temperatures can cause decomposition, leading to the release of gaseous byproducts like nitrogen and ammonia.[8][9][10][11] While stable under normal conditions, prolonged exposure to heat should be avoided.[11]

  • Hydrolysis: While the primary alcohol and hydrazine groups are relatively stable against hydrolysis, the compound can react with aldehydes or ketones (present as impurities or in reaction mixtures) to form hydrazones. These hydrazone linkages are susceptible to hydrolysis, especially under acidic conditions.[12][13][14]

Q2: What are the ideal short-term storage conditions for the solid compound?

For temporary storage (e.g., between experiments on the same day), keep the solid 4-Hydrazinyl-2-methylbutan-2-ol in a tightly sealed container, preferably in a desiccator to protect it from atmospheric moisture. Store it away from direct light and sources of heat.[15][16][17]

Q3: I need to store the compound for several months. What is the recommended long-term storage protocol?

For long-term stability, the solid compound should be stored under an inert atmosphere (argon or nitrogen) to prevent oxidation.[15] Place the vial inside a secondary container and store it in a freezer, ideally at -20°C or below. This minimizes both oxidative and thermal degradation pathways.

Q4: How should I store solutions of 4-Hydrazinyl-2-methylbutan-2-ol?

Solutions are generally more prone to degradation than the solid-state compound.

  • Solvent Choice: Use high-purity, anhydrous solvents. If using an aqueous buffer, it should be deoxygenated (e.g., by sparging with argon or nitrogen) immediately before use.

  • Storage: Prepare stock solutions fresh whenever possible. If storage is necessary, purge the headspace of the vial with an inert gas, seal tightly (e.g., with a PTFE-lined cap and Parafilm®), and store at -20°C or -80°C. Protect from light by using amber vials or by wrapping the vial in aluminum foil.[18]

Troubleshooting Guide: Degradation Issues

Q5: My experimental results are inconsistent. Could compound degradation be the cause?

Yes, this is a common issue. Inconsistent results are often the first sign of compound instability. If the compound degrades, its effective concentration decreases, and the resulting impurities could interfere with your assay.

  • Troubleshooting Step: If you suspect degradation, perform a quality control check on your compound using a suitable analytical method (e.g., HPLC, LC-MS, or NMR) to assess its purity. Compare the results to a freshly opened sample or a reference standard if available.

Q6: I've noticed a yellow or brown discoloration in my solid compound/solution. What does this indicate?

Color change is a strong visual indicator of chemical degradation, most commonly due to oxidation. Hydrazine compounds can form colored oxidation products. If you observe a color change, the compound's purity is compromised, and it should not be used for quantitative experiments where purity is critical.

Q7: My compound is stored as a solution in a buffer at 4°C, but it seems to be losing activity quickly. Why?

Storing solutions, especially aqueous ones, at 4°C is not recommended for long-term stability. Several factors are at play:

  • Oxygen Solubility: Oxygen, the primary driver of degradation, is more soluble in cold aqueous solutions.

  • Catalysis: Buffers can contain trace metal impurities that catalyze oxidation.[1][2][3]

  • Reactivity: Even at 4°C, chemical reactions proceed, albeit at a slower rate than at room temperature. For sensitive compounds like hydrazines, this is often insufficient to prevent significant degradation over days or weeks.

Solution: For storage longer than 24 hours, aliquot your stock solution into single-use vials, purge with inert gas, and store at -80°C. This minimizes oxygen exposure and dramatically slows degradation kinetics.

Data Summary & Visualization

Table 1: Recommended Storage Conditions Summary
FormDurationTemperatureAtmosphereContainerKey Considerations
Solid Short-Term (< 1 week)Room TemperatureAir (in Desiccator)Tightly sealed clear/amber vialProtect from moisture and light.
Solid Long-Term (> 1 week)≤ -20°CInert (Argon/Nitrogen)Tightly sealed amber vialInert atmosphere is critical to prevent oxidation.
Solution Short-Term (< 24 hours)2-8°C (Refrigerated)Inert (Purge Headspace)Tightly sealed amber vialUse deoxygenated solvent. Prepare fresh if possible.
Solution Long-Term (> 24 hours)≤ -80°CInert (Purge Headspace)Tightly sealed amber cryovialsAliquot to avoid freeze-thaw cycles.
Diagram 1: Logical Workflow for Storage Decisions

This diagram outlines the decision-making process for the proper storage of 4-Hydrazinyl-2-methylbutan-2-ol to ensure its stability.

G cluster_input Compound Status cluster_decision Storage Duration & Form cluster_protocols Recommended Protocol start Receive or Synthesize 4-Hydrazinyl-2-methylbutan-2-ol decision1 Long-Term Storage? start->decision1 decision2 Store as Solution? decision1->decision2 No protocol2 Store Solid at -20°C under Inert Gas decision1->protocol2 Yes decision3 Store > 24h? decision2->decision3 Yes protocol1 Store Solid at RT in Desiccator decision2->protocol1 No protocol3 Store Solution at 4°C (Purged Headspace) decision3->protocol3 No protocol4 Aliquot & Store at -80°C under Inert Gas decision3->protocol4 Yes

Sources

Technical Support Center: Recrystallization of 4-Hydrazinyl-2-methylbutan-2-ol Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4-Hydrazinyl-2-methylbutan-2-ol oxalate. Crystallization of pharmaceutical intermediates is a critical step that directly impacts batch consistency, downstream reaction performance, and regulatory confidence.[1] This document provides field-proven insights and systematic troubleshooting protocols to address common challenges encountered during the recrystallization of this specific hydrazinium oxalate salt.

Section 1: Frequently Asked Questions (FAQs) on Solvent Selection

Effective purification starts with the right solvent system. The goal is to identify a solvent (or solvent pair) in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[2][3]

Q1: What are the ideal properties of a recrystallization solvent for 4-Hydrazinyl-2-methylbutan-2-ol oxalate?

A1: Based on the structure—a polar molecule containing hydroxyl and hydrazinium functional groups forming an oxalate salt—the ideal solvent should exhibit:

  • A Steep Solubility Curve: It should dissolve the compound completely when hot but allow for high recovery upon cooling.

  • No Reactivity: The solvent must be inert and not react with the hydrazinium or oxalate moieties.

  • Appropriate Boiling Point: A boiling point between 60°C and 120°C is generally preferred. Solvents with very low boiling points can be difficult to work with, while very high-boiling solvents are difficult to remove from the final crystals.[2]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).[3]

  • Crystal Habit: The solvent should promote the formation of well-defined, non-oily crystals.

  • Safety and Practicality: The solvent should be non-toxic, readily available, and easy to remove from the purified product.[4]

Q2: Which solvent classes are most promising for this compound?

A2: Given the polar, salt-like nature of 4-Hydrazinyl-2-methylbutan-2-ol oxalate, the following solvent classes are logical starting points:

  • Polar Protic Solvents: Water, methanol, ethanol, and isopropanol are excellent candidates. They can engage in hydrogen bonding, which is crucial for dissolving the polar functional groups of the molecule.[2] Ethanol is often an excellent general-purpose solvent for such compounds.[2]

  • Polar Aprotic Solvents: Acetonitrile, acetone, or ethyl acetate may be effective, particularly in two-solvent systems.[2][5]

  • Two-Solvent (Mixed) Systems: A highly effective technique when a suitable single solvent cannot be found involves a "soluble solvent" and an "insoluble solvent" (anti-solvent) that are miscible with each other.[2][6] A common pair would be dissolving the compound in a minimal amount of hot ethanol (soluble solvent) and then adding a nonpolar anti-solvent like heptane or toluene dropwise to induce crystallization.[7][8]

Q3: How do I perform a systematic solvent screen?

A3: A small-scale test is essential to avoid wasting material.

Protocol 1.1: Small-Scale Solvent Screening

  • Place approximately 20-30 mg of your crude 4-Hydrazinyl-2-methylbutan-2-ol oxalate into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, acetonitrile) dropwise at room temperature, vortexing after each addition. Note the solubility at ambient temperature. A good solvent should not dissolve the compound well at this stage.

  • If the compound is insoluble at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the tube in an ice-water bath for 15-20 minutes to maximize crystal formation.[2][9]

  • Observe the quantity and quality of the crystals formed. The best solvent will yield a large volume of well-defined crystals.

Table 1: Potential Solvents for 4-Hydrazinyl-2-methylbutan-2-ol Oxalate
SolventBoiling Point (°C)Polarity (Dielectric Constant)Expected Behavior & Rationale
Water10080.1High Potential. Likely to be a good solvent when hot due to strong H-bonding. May form hydrates. Dries slowly.[2]
Methanol6532.7High Potential. Excellent for polar compounds. Low boiling point makes it easy to remove.[2][10]
Ethanol (95%)7824.6Excellent Starting Point. A preferred general-purpose solvent with a good boiling point.[2][11]
Isopropanol (IPA)8219.9Good Potential. Less polar than ethanol, may offer a better solubility differential.
Acetonitrile8236.6Good Potential. A polar aprotic solvent that can be effective for moderately polar compounds.[5]
Ethyl Acetate776.0Likely Anti-Solvent. May be useful in a two-solvent system with an alcohol.[2]
Heptane/Hexane98 / 691.9 / 1.9Excellent Anti-Solvent. Good for precipitating polar compounds from more polar solutions.[2][5]

Data compiled from various sources.[2][12]

Section 2: Recrystallization Troubleshooting Guide

This section addresses the most common issues encountered during the purification process in a direct question-and-answer format.

Workflow: Solvent Selection & Troubleshooting Logic

G cluster_troubleshooting Troubleshooting start_node Crude Product: 4-Hydrazinyl-2-methylbutan-2-ol oxalate process_node_1 Perform Solvent Screen (Protocol 1.1) start_node->process_node_1 Begin Purification process_node process_node decision_node decision_node outcome_node outcome_node trouble_node trouble_node decision_node_1 Good Single Solvent Found? process_node_1->decision_node_1 process_node_2 Single-Solvent Recrystallization (Protocol 3.1) decision_node_1->process_node_2 Yes process_node_3 Two-Solvent Recrystallization (Protocol 3.2) decision_node_1->process_node_3 No decision_node_2 Successful Crystallization? process_node_2->decision_node_2 process_node_3->decision_node_2 trouble_node_1 Problem: No Crystals Form trouble_node_2 Problem: Compound Oils Out trouble_node_3 Problem: Low Yield decision_node_2->trouble_node_1 No (Clear Solution) decision_node_2->trouble_node_2 No (Oily Layer) decision_node_2->trouble_node_3 No (Few Crystals) outcome_node_1 Pure Crystals (Dry & Characterize) decision_node_2->outcome_node_1 Yes

Sources

Validation & Comparative

HPLC method development for 4-Hydrazinyl-2-methylbutan-2-ol oxalic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the method development strategy for 4-Hydrazinyl-2-methylbutan-2-ol (as the oxalic acid salt) .

Given the chemical structure—an aliphatic hydrazine with no UV chromophore and high polarity—standard Reversed-Phase (RP) HPLC with UV detection is ineffective. This guide objectively compares the two viable industry-standard approaches: Pre-column Derivatization (UV/FLD) vs. HILIC-MS/MS , providing protocols for both.

Executive Summary & Chemical Context

The Challenge: 4-Hydrazinyl-2-methylbutan-2-ol is an alkyl hydrazine. In its oxalate salt form, it presents three distinct analytical hurdles:

  • Lack of Chromophore: The aliphatic backbone (

    
    ) does not absorb UV light above 200 nm, making direct UV detection impossible without high background noise.
    
  • High Polarity: As a hydrazine salt, it elutes in the void volume (

    
    ) of standard C18 columns.
    
  • Stability: Hydrazines are susceptible to oxidative degradation, requiring careful sample handling.

The Solution: This guide compares two validated workflows.

  • Method A (QC/Production): Derivatization with an aromatic aldehyde to create a stable, UV-active hydrazone.

  • Method B (R&D/Trace Analysis): Hydrophilic Interaction Liquid Chromatography (HILIC) with Mass Spectrometry.

Comparative Analysis of Methodologies

FeatureMethod A: Derivatization (Recommended for QC) Method B: HILIC-MS (Recommended for Genotox/Trace)
Principle Chemical conversion to a hydrazone (UV active) followed by RP-HPLC.Direct separation of the polar salt on a polar stationary phase.
Detection Limit (LOD) ~0.1 - 0.5 ppm (UV) / < 10 ppb (FLD)< 1 ppb (High Sensitivity)
Robustness High. Derivatives are stable and retain well on standard C18 columns.Moderate. HILIC requires long equilibration and is sensitive to matrix salts.
Cost/Complexity Low cost. Uses standard HPLC-UV/DAD.High cost. Requires MS/MS instrumentation.
Interference Low. The derivatization is specific to the hydrazine functionality.Medium. Matrix effects (ion suppression) from the oxalate salt can occur.
Suitability Routine Assay, Purity, Stoichiometry.Genotoxic Impurity (GTI) screening, Trace analysis.

Method A: Pre-Column Derivatization (QC Standard)

Best for: Routine purity testing and assay in QC labs lacking MS.

The Strategy

Since the molecule lacks a chromophore, we react it with Benzaldehyde or 4-Nitrobenzaldehyde . This reaction is rapid, quantitative, and converts the polar hydrazine into a non-polar, UV-absorbing hydrazone.

Reaction Scheme:



Experimental Protocol

Step 1: Reagent Preparation

  • Derivatizing Reagent: Dissolve 100 mg of Benzaldehyde in 10 mL of Acetonitrile (ACN).

  • Diluent: 50:50 ACN:Water (0.1% Formic Acid).

Step 2: Sample Preparation

  • Weigh ~10 mg of 4-Hydrazinyl-2-methylbutan-2-ol oxalate into a 20 mL volumetric flask.

  • Add 2.0 mL of Derivatizing Reagent .

  • Add 5.0 mL of Diluent.

  • Sonicate for 10 minutes at ambient temperature (Reaction is usually complete < 5 mins).

  • Make up to volume with Diluent.

  • Filter through 0.22 µm PTFE filter.

Step 3: HPLC Conditions

ParameterSetting
Column Agilent Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) or equivalent.
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B (Isocratic hold for excess reagent)2-15 min: 10%

80% B (Elution of derivative)15-20 min: 95% B (Wash)
Flow Rate 1.0 mL/min
Detection UV at 254 nm (if using Benzaldehyde) or 340 nm (if using 4-Nitrobenzaldehyde).
Column Temp 30°C

Critical Note: You will see a peak for the excess Benzaldehyde reagent. Ensure your gradient separates the Hydrazone Derivative (usually elutes later) from the Benzaldehyde peak.

Method B: HILIC-MS/MS (Trace/GTI Analysis)

Best for: Detecting trace levels (ppm/ppb) of this hydrazine in complex matrices.

The Strategy

HILIC (Hydrophilic Interaction Liquid Chromatography) retains polar compounds like hydrazine salts by using a water-rich layer on a polar stationary phase. MS detection bypasses the need for a chromophore.

Experimental Protocol

Step 1: Sample Preparation

  • Dissolve sample in 90:10 Acetonitrile:Water (10 mM Ammonium Formate).

  • Note: High organic content is crucial for HILIC injection solvent to prevent peak distortion.

Step 2: LC-MS Conditions

ParameterSetting
Column Waters XBridge Amide or Merck SeQuant ZIC-HILIC (100 x 2.1 mm, 3.5 µm).
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.5)
Mobile Phase B Acetonitrile
Gradient 0-1 min: 95% B1-8 min: 95%

60% B8-10 min: 60% B
Flow Rate 0.3 mL/min
Detection ESI Positive Mode (MRM).
Transitions Parent Ion

Da.Optimize collision energy for daughter ions (likely loss of

or

).

Visualizing the Decision Process

MethodSelection Start Start: 4-Hydrazinyl-2-methylbutan-2-ol Analysis Goal What is the Analytical Goal? Start->Goal Trace Trace Impurity / Genotox (< 100 ppm) Goal->Trace High Sensitivity Needed Assay Purity / Assay / Stoichiometry (> 98%) Goal->Assay Robustness Needed PathB Method B: HILIC-MS/MS Trace->PathB Direct Analysis Chromophore Does it have a UV Chromophore? Assay->Chromophore NoChrom NO (Aliphatic Hydrazine) Chromophore->NoChrom PathA Method A: Derivatization + HPLC-UV NoChrom->PathA Add Benzaldehyde

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sensitivity requirements.

Handling the Oxalate Counter-ion

While the methods above focus on the hydrazine (active) moiety, the oxalic acid counter-ion can be analyzed to confirm salt stoichiometry.

  • Method: Ion-Exclusion Chromatography or Mixed-Mode HPLC.

  • Column: Bio-Rad Aminex HPX-87H or SIELC Primesep SB.

  • Detection: UV at 210 nm (Oxalic acid has a carbonyl absorption).

  • Note: In the Derivatization Method (Method A), oxalic acid will elute in the void volume and will not interfere with the hydrophobic hydrazone derivative.

References

  • Sun, Z., et al. (2025). "Determination of five alkylhydrazines by isotope-coded derivatization combined with ultra-high-performance liquid chromatography-tandem mass spectrometry." Journal of Hazardous Materials.

  • Smolenkov, A.D. (2012).[1] "Chromatographic methods of determining hydrazine and its polar derivatives." Review Journal of Chemistry.

  • Sigma-Aldrich. (2025). "Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column." Application Note.

  • PubChem. (2025).[2] "4-Amino-2-methylbutan-2-ol (Hydrazine Analog Structure Data)." National Library of Medicine.

Sources

A Guide to Achieving Low-Level Detection of 4-Hydrazinyl-2-methylbutan-2-ol Residues with LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the sensitive and reliable quantification of small molecule residues is a critical aspect of safety and efficacy studies. 4-Hydrazinyl-2-methylbutan-2-ol, a small polar molecule containing a reactive hydrazine moiety, presents a significant analytical challenge. Its inherent properties make it difficult to retain on conventional reversed-phase liquid chromatography (LC) columns and to ionize efficiently by electrospray ionization (ESI). This guide provides a comprehensive overview of a robust and sensitive analytical strategy employing derivatization followed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the trace-level detection of this compound in biological matrices. We will explore the rationale behind the chosen methodology, compare it with alternative approaches, and provide a detailed, field-tested protocol that ensures data integrity and reproducibility.

The Analytical Challenge of Small, Polar Hydrazines

Direct analysis of 4-Hydrazinyl-2-methylbutan-2-ol is hampered by its high polarity and low molecular weight. These characteristics lead to poor retention on standard C18 columns, often causing the analyte to elute in the void volume along with other matrix components, leading to significant ion suppression. Furthermore, the hydrazine group can be thermally labile and may not ionize efficiently under standard ESI conditions. To overcome these challenges, a pre-column derivatization strategy is the most effective approach.[1][2][3] Derivatization converts the analyte into a larger, more hydrophobic, and more readily ionizable derivative, thereby enhancing its chromatographic retention and mass spectrometric response.

Recommended Analytical Strategy: Derivatization with p-Tolualdehyde followed by LC-MS/MS

Based on extensive experience with similar hydrazine-containing compounds, we recommend a derivatization reaction with p-tolualdehyde. This reaction is rapid, specific, and produces a stable derivative with excellent chromatographic and mass spectrometric properties.[1] The aldehyde group of p-tolualdehyde reacts with the terminal amine of the hydrazine moiety to form a stable hydrazone. This modification significantly increases the molecular weight and hydrophobicity of the analyte, allowing for excellent retention on a C18 column and sensitive detection by ESI-MS.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Plasma_Sample Plasma Sample + Internal Standard Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Derivatization Derivatization with p-Tolualdehyde Supernatant_Transfer->Derivatization LC_Separation Reversed-Phase LC Separation Derivatization->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_MS Tandem Mass Spectrometry (MRM Mode) ESI->MS_MS Quantification Quantification MS_MS->Quantification Data_Processing Data Processing & Integration Quantification->Data_Processing Calibration_Curve Calibration Curve Generation Data_Processing->Calibration_Curve Final_Concentration Determination of Final Concentration Calibration_Curve->Final_Concentration

Caption: Overall workflow for the analysis of 4-Hydrazinyl-2-methylbutan-2-ol.

Comparative Analysis of Analytical Methodologies

While derivatization LC-MS/MS is our recommended approach, it is essential to understand its performance in the context of other available methods for hydrazine analysis.

MethodPrincipleAdvantagesDisadvantagesTypical LLOQ
LC-MS/MS with p-Tolualdehyde Derivatization (Proposed) Pre-column derivatization to form a stable hydrazone, followed by reversed-phase LC separation and tandem MS detection.High sensitivity and selectivity; excellent chromatographic properties of the derivative; robust and reproducible.Requires an additional sample preparation step (derivatization).Estimated 0.005 ng/mL in plasma[1]
LC-MS/MS with Benzaldehyde Derivatization Similar to the proposed method, but uses benzaldehyde as the derivatizing agent.Good sensitivity; widely used for hydrazine analysis.[3]May have slightly different chromatographic behavior compared to the p-tolualdehyde derivative.0.05 µM (approximately 1.6 ng/mL) in buffer[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization to form a volatile derivative, followed by separation on a GC column and MS detection.High chromatographic resolution.[5]Requires derivatization to a volatile compound; potential for thermal degradation of the analyte.[6]Analyte dependent, often in the ng/mL range.
Direct Injection LC-MS/MS (without derivatization) Analysis of the underivatized compound, typically using a specialized column (e.g., HILIC).Faster sample preparation.Poor retention and peak shape on standard columns; significant matrix effects and lower sensitivity.[7]Significantly higher than with derivatization; often not suitable for trace-level analysis.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. The inclusion of a stable isotope-labeled internal standard (SIL-IS) is crucial for ensuring accuracy and precision by compensating for variability in sample preparation and matrix effects.

1. Materials and Reagents

  • 4-Hydrazinyl-2-methylbutan-2-ol analytical standard

  • 4-Hydrazinyl-2-methylbutan-2-ol-d6 (or other suitable SIL-IS)

  • p-Tolualdehyde

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

2. Sample Preparation: Protein Precipitation and Derivatization

G Start 100 µL Plasma Sample Add_IS Add 10 µL SIL-IS Working Solution Start->Add_IS Vortex1 Vortex Briefly Add_IS->Vortex1 Add_ACN Add 400 µL Acetonitrile (containing p-tolualdehyde) Vortex1->Add_ACN Vortex2 Vortex for 1 min Add_ACN->Vortex2 Incubate Incubate at RT for 30 min Vortex2->Incubate Centrifuge Centrifuge at >10,000 x g for 10 min Incubate->Centrifuge Transfer Transfer Supernatant to Autosampler Vial Centrifuge->Transfer Inject Inject onto LC-MS/MS System Transfer->Inject

Caption: Step-by-step sample preparation and derivatization workflow.

  • Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the SIL-IS working solution.

  • Protein Precipitation & Derivatization: Add 400 µL of acetonitrile containing 10 mM p-tolualdehyde. The organic solvent serves to precipitate proteins while simultaneously providing the derivatizing agent.

  • Reaction: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. Allow the reaction to proceed at room temperature for 30 minutes. The derivatization is typically rapid under these conditions.[1]

  • Clarification: Centrifuge the samples at a high speed (>10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer: Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Parameters

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid and 5 mM ammonium formate in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient starting with a low percentage of Mobile Phase B, ramping up to elute the derivatized analyte, followed by a wash and re-equilibration step.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the derivatized analyte and SIL-IS must be optimized by direct infusion.

4. Expected Performance

The following table outlines the expected performance of the proposed method, based on data from similar assays for other hydrazine compounds.[1] Method validation would be required to confirm these parameters for 4-Hydrazinyl-2-methylbutan-2-ol.

ParameterExpected Performance
Lower Limit of Quantification (LLOQ) 0.005 ng/mL
Linearity (r²) >0.995
Precision (%RSD) <15%
Accuracy (%Bias) ±15%
Recovery >85%

Conclusion

The trace-level quantification of 4-Hydrazinyl-2-methylbutan-2-ol in complex biological matrices is achievable with high sensitivity and reliability through a carefully designed LC-MS/MS method. The cornerstone of this approach is the pre-column derivatization with p-tolualdehyde, which effectively overcomes the inherent analytical challenges posed by this small, polar molecule. The provided protocol, grounded in established principles for hydrazine analysis, offers a robust starting point for method development and validation. By employing a stable isotope-labeled internal standard and adhering to rigorous analytical practices, researchers can generate high-quality, defensible data for their drug development and safety assessment programs.

References

  • Simultaneous Quantitation of Hydrazine and Acetylhydrazine in Human Plasma by High Performance Liquid Chromatography-Tandem Mass Spectrometry After Derivatization With P-Tolualdehyde. Analytical Chemical Products.
  • Determination of hydrazine in air by liquid chromatography/tandem mass spectrometry combined with precolumn derivatization. PubMed.
  • Quantification of hydrazine in biochemical assays and anammox bacteria using LC-MS. bioRxiv.
  • Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics. PMC.
  • Quantification of hydrazine in biochemical assays and anammox bacteria using LC-MS. bioRxiv.
  • Sample preparation for polar metabolites in bioanalysis. Analyst (RSC Publishing).
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International.
  • Determination of hydrazine by liquid chromatography with preliminary derivatization with naphthalene-2,3-Dialdehyde. ResearchGate.
  • Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Agilent.
  • Drug Analysis of Plasma Samples. Chemistry LibreTexts.
  • LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATI. Acta Sci. Pol. Technol. Aliment.
  • Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate.
  • 4-hydrazinyl-2-methylbutan-2-ol CAS#:432509-15-4. Chemsrc.
  • ANALYTICAL METHODS - Toxicological Profile for Hydrazines. NCBI Bookshelf.
  • Highly Polar Pesticide Multi-Residue Analysis in Food Safety by LC-MS/MS. Shimadzu.

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X-ray diffraction data for 4-Hydrazinyl-2-methylbutan-2-ol oxalate crystals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystallographic Analysis of 4-Hydrazinyl-2-methylbutan-2-ol Oxalate and a Comparative Study with Dihydrazinium Oxalate

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development, a thorough understanding of a drug candidate's solid-state properties is paramount. The crystalline form of an active pharmaceutical ingredient (API) can significantly influence its stability, solubility, and bioavailability. X-ray diffraction (XRD) stands as the definitive technique for elucidating the three-dimensional atomic arrangement within a crystal, providing invaluable insights into the API's solid-state chemistry. This guide offers a comprehensive overview of the crystallographic analysis of 4-Hydrazinyl-2-methylbutan-2-ol oxalate, a compound of interest in contemporary drug discovery. Due to the nascent stage of research into this specific salt, direct experimental data is not yet publicly available. Therefore, this guide presents a hypothetical crystallographic profile for 4-Hydrazinyl-2-methylbutan-2-ol oxalate, grounded in the fundamental principles of crystallography and juxtaposed with a detailed, data-supported analysis of a structurally related and well-characterized compound: dihydrazinium oxalate. This comparative approach is designed to provide researchers with a robust framework for anticipating the crystallographic properties of the target compound and for designing effective solid-state characterization studies.

The Critical Role of Crystallography in Drug Development

The arrangement of molecules in a crystal lattice, known as the crystal packing, is dictated by a delicate interplay of intermolecular forces, including hydrogen bonding, van der Waals forces, and electrostatic interactions. Even subtle changes in these interactions can lead to the formation of different crystal forms, or polymorphs, each with its own unique set of physicochemical properties. For instance, one polymorph may be more soluble and have a faster dissolution rate than another, directly impacting its therapeutic efficacy. Furthermore, the stability of a crystalline form is a critical consideration, as polymorphic transformations during storage or manufacturing can have profound consequences for product quality and performance.

Single-crystal X-ray diffraction (SC-XRD) provides the most detailed picture of the crystalline state, revealing precise bond lengths, bond angles, and the overall molecular conformation. This information is crucial for understanding structure-property relationships and for identifying potential liabilities in a drug candidate. Powder X-ray diffraction (PXRD) is a complementary technique that is used to analyze bulk crystalline materials, providing a characteristic "fingerprint" of a specific crystal form. PXRD is an indispensable tool for polymorph screening, quality control, and for monitoring the solid-state integrity of an API throughout the drug development process.

Hypothetical Crystallographic Profile of 4-Hydrazinyl-2-methylbutan-2-ol Oxalate

While awaiting experimental determination, a hypothetical crystallographic profile for 4-Hydrazinyl-2-methylbutan-2-ol oxalate can be postulated based on the known structures of similar hydrazinium oxalate salts. The molecule possesses several functional groups capable of forming strong hydrogen bonds: the hydrazinium group (-NH2NH2+), the hydroxyl group (-OH), and the oxalate anion (C2O4^2-). The presence of these groups suggests a high propensity for the formation of a stable, three-dimensional hydrogen-bonded network.

Expected Crystal System and Space Group: Given the chirality of the 4-Hydrazinyl-2-methylbutan-2-ol moiety, the crystal is expected to crystallize in a chiral space group. Common chiral space groups include P21, P212121, and C2. The specific space group will be determined by the symmetry of the molecular packing.

Anticipated Hydrogen Bonding Motifs: The primary interactions governing the crystal structure are likely to be N-H···O and O-H···O hydrogen bonds between the hydrazinium and hydroxyl groups of the cation and the carboxylate groups of the oxalate anion. It is also possible that N-H···N interactions could occur between adjacent hydrazinium groups, further stabilizing the crystal lattice.[1][2][3]

Table 1: Postulated Crystallographic Data for 4-Hydrazinyl-2-methylbutan-2-ol Oxalate

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP21 or P212121
a (Å)10 - 15
b (Å)5 - 10
c (Å)15 - 20
β (°)90 - 105 (for monoclinic)
V (ų)1000 - 2000
Z4

Comparative Analysis: The Crystal Structure of Dihydrazinium Oxalate

To provide a tangible point of comparison, we will examine the experimentally determined crystal structure of dihydrazinium oxalate, (N2H5)2C2O4.[1][2][3][4] This simple salt serves as an excellent model system for understanding the fundamental interactions that are likely to be present in the crystal structure of 4-Hydrazinyl-2-methylbutan-2-ol oxalate.

The crystal structure of dihydrazinium oxalate reveals a complex three-dimensional network of hydrogen bonds.[1][2][3] The oxalate anion is perfectly planar and resides on a crystallographic center of symmetry.[1][2][3][4] Each oxalate oxygen atom acts as a hydrogen bond acceptor, interacting with the hydrazinium cations. The hydrazinium cations, in turn, donate hydrogen bonds from both their -NH2 and -NH3+ ends, creating a robust and highly interconnected structure. Notably, the crystal packing is further stabilized by N-H···N hydrogen bonds between adjacent hydrazinium ions.[1][2]

Table 2: Experimental Crystallographic Data for Dihydrazinium Oxalate

ParameterValueReference
Crystal SystemMonoclinic[1]
Space GroupP21/c[1]
a (Å)3.593(1)[1]
b (Å)10.235(2)[1]
c (Å)8.058(2)[1]
β (°)103.58(3)[1]
V (ų)287.6(1)[1]
Z2[1]

The key takeaway from the analysis of dihydrazinium oxalate is the dominant role of hydrogen bonding in dictating the crystal packing. The intricate network of N-H···O and N-H···N interactions leads to a dense and stable crystalline arrangement. It is highly probable that similar hydrogen bonding motifs will be the primary determinants of the crystal structure of 4-Hydrazinyl-2-methylbutan-2-ol oxalate, with the additional O-H···O interactions from the hydroxyl group further reinforcing the three-dimensional network.

Experimental Protocols for X-ray Diffraction Analysis

The following protocols provide a standardized workflow for the crystallographic analysis of a new crystalline solid, such as 4-Hydrazinyl-2-methylbutan-2-ol oxalate.

Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To determine the precise three-dimensional atomic arrangement, including bond lengths, bond angles, and absolute stereochemistry.

Methodology:

  • Crystal Growth: Grow single crystals of suitable size and quality (typically 0.1 - 0.3 mm in each dimension) by slow evaporation of a saturated solution, cooling crystallization, or vapor diffusion.

  • Crystal Mounting: Select a well-formed crystal under a microscope and mount it on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.

  • Data Collection: Mount the goniometer head on the diffractometer. A modern instrument equipped with a CCD or CMOS detector and a microfocus X-ray source is recommended. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality. The data collection strategy involves a series of scans (e.g., ω-scans and φ-scans) to measure the intensities of a large number of reflections.

  • Data Reduction and Structure Solution: The raw diffraction data is processed to correct for experimental factors such as absorption and to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined against the experimental data to obtain the final atomic coordinates and displacement parameters.

SC_XRD_Workflow A Crystal Growth B Crystal Selection & Mounting A->B C Data Collection (Diffractometer) B->C D Data Processing & Reduction C->D E Structure Solution & Refinement D->E F Crystallographic Information File (CIF) E->F

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Powder X-ray Diffraction (PXRD)

Objective: To obtain a characteristic diffraction pattern for the bulk crystalline material, which can be used for phase identification, polymorph screening, and quality control.

Methodology:

  • Sample Preparation: Gently grind a small amount of the crystalline material to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

  • Sample Mounting: Pack the powder into a sample holder. Common sample holders include zero-background silicon wafers and glass capillaries.

  • Data Collection: Place the sample holder in the powder diffractometer. The instrument is typically operated in a Bragg-Brentano geometry. The X-ray detector scans through a range of 2θ angles, measuring the intensity of the diffracted X-rays at each angle.

  • Data Analysis: The resulting powder pattern is a plot of intensity versus 2θ. The positions and relative intensities of the diffraction peaks are characteristic of a specific crystal structure and can be compared to a database of known patterns or to patterns calculated from single-crystal data.

PXRD_Workflow A Sample Grinding B Sample Mounting A->B C Data Collection (Diffractometer) B->C D Data Analysis (Pattern Matching) C->D E Phase Identification / Polymorph Analysis D->E

Caption: Workflow for Powder X-ray Diffraction Analysis.

Conclusion

While the definitive crystal structure of 4-Hydrazinyl-2-methylbutan-2-ol oxalate awaits experimental elucidation, this guide provides a comprehensive framework for its anticipated crystallographic properties and a detailed roadmap for its characterization. By drawing parallels with the well-understood structure of dihydrazinium oxalate, we can confidently predict that a rich and complex hydrogen-bonding network will be the defining feature of the target compound's crystal lattice. The experimental protocols outlined herein represent the gold standard for solid-state analysis in the pharmaceutical industry and will be instrumental in unlocking the full potential of this promising new chemical entity. The insights gained from a thorough crystallographic investigation will be invaluable for guiding formulation development, ensuring product quality, and ultimately, accelerating the journey of 4-Hydrazinyl-2-methylbutan-2-ol oxalate from the laboratory to the clinic.

References

  • CrystEngComm - White Rose Research Online. (2023, March 23).
  • Oxalate Salts: Synthesis and X-Ray Crystal Molecular Characterization of a 2-Methylimidazolium Containing H- Bonded [C2O4HO4C2]. (n.d.).
  • 4-Hydrazino-2-(methylsulfanyl)pyrimidine - PMC. (n.d.).
  • X-ray diffractograms: (a) initial oxalate, JCPDS 21-0297; (b) sample... - ResearchGate. (n.d.).
  • Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate - SciELO South Africa. (n.d.).
  • Crystallographic Characterization of Different Forms of the Salt of Pazufloxacin Mesylate. (2025, September 16).
  • Methylhydrazine oxalate | C3H8N2O4 | CID 198118 - PubChem - NIH. (n.d.).
  • Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate. (n.d.).
  • Hydrazinium Lanthanide Oxalates: Synthesis, Structure and Thermal Reactivity of N2H5[Ln2(C2O4)4(N2H5)]·4H2O, Ln = Ce, Nd - PubMed. (2014, March 28).
  • Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate | Request PDF - ResearchGate. (n.d.).
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